This technical guide details the properties, synthesis, and application of Iodomethyl Methyl Carbonate (CAS 69862-08-4) , a specialized reagent used primarily in the pharmaceutical industry for the design of prodrugs. Ad...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and application of Iodomethyl Methyl Carbonate (CAS 69862-08-4) , a specialized reagent used primarily in the pharmaceutical industry for the design of prodrugs.
Advanced Reagent for Methoxycarbonyloxymethyl (MCOM) Prodrug Synthesis
Executive Summary
Iodomethyl methyl carbonate is a high-value electrophilic reagent used to introduce the methoxycarbonyloxymethyl (MCOM) moiety into drug molecules. This structural modification is a critical strategy in medicinal chemistry to convert polar, poor-permeability drugs (containing carboxyl, hydroxyl, or amine groups) into lipophilic prodrugs.
Unlike its chlorinated analog (chloromethyl methyl carbonate), the iodinated variant acts as a "softer," more reactive electrophile. This allows for alkylation under milder conditions, minimizing the degradation of sensitive active pharmaceutical ingredients (APIs).
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data
CAS Number
69862-08-4
IUPAC Name
Iodomethyl methyl carbonate
Molecular Formula
C₃H₅IO₃
Molecular Weight
215.97 g/mol
Appearance
Clear to pale yellow oil
Solubility
Soluble in DCM, Acetone, Ethyl Acetate; Hydrolyzes in water
Light and moisture sensitive; prone to iodine liberation (discoloration)
Storage
2–8°C, under inert gas (Argon/Nitrogen), protected from light
Synthesis & Manufacturing
The Finkelstein Exchange Protocol
While chloromethyl methyl carbonate is commercially available, the iodo-derivative is often prepared in situ or freshly isolated due to its lower stability. The synthesis relies on the Finkelstein reaction , leveraging the solubility difference between sodium iodide (NaI) and sodium chloride (NaCl) in acetone to drive the equilibrium.
Protocol: Conversion of Chloromethyl Methyl Carbonate
Dissolution: Dissolve chloromethyl methyl carbonate in anhydrous acetone under an inert atmosphere.
Addition: Add solid Sodium Iodide (NaI). The solution will likely turn yellow immediately due to trace iodine.
Reaction: Heat the mixture to 40°C or mild reflux for 4–6 hours .
Expert Insight: The driving force is the precipitation of NaCl, which is insoluble in acetone. Monitor the formation of a white precipitate.
Workup (Critical for Stability):
Cool to room temperature and concentrate under reduced pressure to remove acetone.[2]
Dilute residue with Dichloromethane (DCM) and water.
Wash: Wash the organic layer with 5% Sodium Thiosulfate (Na₂S₂O₃) solution. Why? This reduces free iodine (
) back to iodide, removing the brown/purple discoloration and preventing radical degradation.
Dry over anhydrous
and concentrate in vacuo.
Result: A clear yellow oil, typically obtained in >90% yield [1].[3]
Figure 1: Finkelstein synthesis pathway converting the chloro-precursor to the active iodo-reagent.
Mechanism of Action in Drug Design
The "Soft" Alkylation Advantage
Iodomethyl methyl carbonate is superior to its chloro-analog for alkylating complex pharmacophores. The Carbon-Iodine bond is longer and weaker than the Carbon-Chlorine bond, making the methylene carbon a "softer" electrophile. This results in:
Faster Reaction Rates: Often proceeding at room temperature.
Milder Conditions: avoiding high temperatures that degrade complex APIs (e.g., antibiotics, antivirals).
Case Study: Prodrug Synthesis (e.g., Dolutegravir Derivatives)
In the development of HIV integrase inhibitors, this reagent is used to mask polar functionalities.
Experimental Workflow:
Substrate: Drug molecule with a free hydroxyl (-OH) or amine (-NH) group.
Base: Potassium Carbonate (
) or Sodium Bicarbonate ().
Solvent: DMF or NMP (polar aprotic solvents facilitate the
attack).
Reaction: The drug nucleophile attacks the iodomethyl carbon, displacing the iodide.
In Vivo Activation (Hydrolysis):
Once administered, the MCOM prodrug is cleaved by non-specific esterases in the plasma or liver. This triggers a spontaneous cascade releasing the active drug.
Figure 2: The lifecycle of an MCOM prodrug: from synthetic alkylation to in vivo bioactivation.
Toxicity: As an alkylating agent, it is a potential carcinogen. It reacts with DNA nucleophiles.
Lachrymator: Vapors are highly irritating to eyes and respiratory tract.
Handling:
Engineering Controls: Always handle inside a certified chemical fume hood.
PPE: Double nitrile gloves, safety goggles, and lab coat.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench reactivity before cleanup.
Storage: Store at 2–8°C. If the yellow color deepens to brown, wash with thiosulfate and redistill (vacuum only) or discard, as free iodine accelerates decomposition.
References
GlaxoSmithKline LLC. (2012). Chemical compounds (Dolutegravir Prodrugs).[4] US Patent 8,217,034 B2. Link
ViiV Healthcare Co. (2011). Dolutegravir Prodrugs.[4] European Patent EP2320908B9. Link
Rautio, J., et al. (2008).[5] Prodrugs: design and clinical applications.[6] Nature Reviews Drug Discovery, 7(3), 255-270. Link
Structural Analysis, Synthesis, and Application in Prodrug Design Executive Summary Carbonic acid iodomethyl methyl ester (CAS: 69862-08-4), also known as iodomethyl methyl carbonate , is a specialized alkylating agent u...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthesis, and Application in Prodrug Design
Executive Summary
Carbonic acid iodomethyl methyl ester (CAS: 69862-08-4), also known as iodomethyl methyl carbonate , is a specialized alkylating agent used primarily in medicinal chemistry.[1] It serves as a critical reagent for introducing the [(methoxycarbonyl)oxy]methyl moiety, a promoiety used to convert polar functional groups (carboxylates, phenols, amines) into lipophilic, biologically labile prodrugs. This guide details its chemical structure, Finkelstein-based synthesis, and reactivity profile, providing researchers with a self-validating protocol for its generation and use.
Chemical Structure and Electronic Properties
The molecule consists of a carbonate core flanked by a methyl group and an iodomethyl group. Its reactivity is defined by the unique electronic environment of the methylene carbon attached to both an oxygen and an iodine atom.
Property
Data
IUPAC Name
Iodomethyl methyl carbonate
CAS Number
69862-08-4
Molecular Formula
Molecular Weight
215.97 g/mol
SMILES
COC(=O)OCI
Key Functional Group
-Iodoalkyl carbonate
Electronic Configuration & Reactivity
The methylene carbon (
) is highly electrophilic due to the inductive electron withdrawal by the adjacent carbonate oxygen. However, unlike the chloro-analog, the carbon-iodine bond is significantly weaker and longer (approx. 2.14 Å vs 1.77 Å for C-Cl), making iodide an exceptional leaving group.
Soft Electrophile Character: The iodine atom creates a "soft" electrophilic center, facilitating
reactions with soft nucleophiles (e.g., carboxylates) under mild conditions.
Anomeric Effect: The
interaction stabilizes the ground state conformation but also predisposes the molecule to hydrolysis if exposed to moisture, releasing formaldehyde and methanol.
Synthesis: The Finkelstein Protocol[2][3]
The most reliable route to carbonic acid iodomethyl methyl ester is the Finkelstein reaction , involving the halide exchange of chloromethyl methyl carbonate with sodium iodide (NaI).
Reaction Logic
The reaction is driven by the solubility difference of the halide salts in anhydrous acetone or acetonitrile.[2] NaI is soluble, while the byproduct, NaCl, precipitates out, driving the equilibrium forward (Le Chatelier’s principle).[2][3]
Figure 1: Finkelstein exchange mechanism driven by precipitation of NaCl.
Experimental Protocol
Safety Note: Alkyl iodides are potential alkylating agents and should be handled in a fume hood.
Reagent Preparation: Dry Sodium Iodide (NaI, 1.5 equiv) in an oven at 120°C for 4 hours to remove trace moisture.
Solvation: Suspend the dried NaI in anhydrous acetone (0.5 M concentration relative to substrate).
Reaction: Stir the mixture at 40°C for 4–6 hours. A white precipitate (NaCl) will form immediately.
Monitoring: Monitor by TLC (hexane/EtOAc) or NMR. Conversion is indicated by the shift of the methylene protons from ~5.7 ppm (
) to ~6.0 ppm ().
Workup:
Filter off the NaCl solid.
Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to prevent decomposition).
Redissolve residue in diethyl ether, wash with 5% sodium thiosulfate (to remove free iodine, indicated by yellow color) and brine.
Dry over
and concentrate.
Purification: If necessary, purify via rapid silica gel chromatography (neutralized with 1% triethylamine) or use crude if purity >95%.
Reactivity & Application in Prodrug Design
The primary utility of this compound is the synthesis of AOCOM (Aminoalkoxycarbonyloxymethyl) or standard carbonate prodrugs.
Mechanism of Prodrug Activation
Once the iodomethyl carbonate is coupled to a drug (R-COOH or R-OH), the resulting prodrug is stable in storage but hydrolyzes rapidly in vivo. This hydrolysis is mediated by non-specific esterases.
Figure 2: In vivo metabolic pathway of methyl carbonate prodrugs.
Coupling Reaction (General Procedure)
To couple this reagent with a carboxylic acid drug:
Base: Cesium Carbonate (
) or Potassium Carbonate ().
Solvent: DMF or DMAc.
Stoichiometry: 1.2 equiv of Iodomethyl methyl carbonate per 1.0 equiv of drug.
Observation: The reaction proceeds via
displacement of the iodide by the carboxylate oxygen.
Handling, Stability, and Safety
The stability of carbonic acid iodomethyl methyl ester is significantly lower than its chloro-counterpart due to the weak C-I bond.
Light Sensitivity: Exposure to light causes homolytic cleavage of the C-I bond, liberating iodine radicals (
), which dimerize to , turning the sample yellow/brown. Storage: Amber vials wrapped in foil.
Thermal Instability: Do not distill at atmospheric pressure. Decomposition can occur above 60°C.
Stabilization: For long-term storage (weeks), adding a small piece of activated copper wire or silver wool to the vial can scavenge free iodine and prevent autocatalytic decomposition.
Moisture: Strictly anhydrous storage is required to prevent hydrolysis to formaldehyde and methyl carbonic acid.
References
Synthesis & Reactivity: Finkelstein Reaction Mechanism and Conditions. Organic Chemistry Portal. Link
Prodrug Application: Monastyrskyi, A., et al. "Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism."[4] Journal of Medicinal Chemistry, 2021.[4] Link
Physical Data: PubChem Compound Summary for Iodomethyl methyl carbonate (CID 12769286).[1] Link
Safety Data: Material Safety Data Sheet (MSDS) for Halomethyl Carbonates. Sigma-Aldrich/Merck. Link
Iodomethyl methyl carbonate molecular weight and density
Executive Summary Iodomethyl methyl carbonate (CAS: 69862-08-4) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of methoxycarbonyloxymethyl (MCOM) prodrugs. By introducing a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iodomethyl methyl carbonate (CAS: 69862-08-4) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of methoxycarbonyloxymethyl (MCOM) prodrugs. By introducing a carbonate-linked promoiety, this reagent masks polar functional groups (amines, alcohols, carboxylic acids), thereby enhancing lipophilicity, membrane permeability, and oral bioavailability.
Unlike its chloro-analog (chloromethyl methyl carbonate), the iodo-derivative exhibits significantly higher reactivity toward nucleophiles due to the superior leaving group ability of iodide (
) compared to chloride (). This guide details the molecular specifications, synthesis protocols, and critical handling requirements for this labile alkylating agent.
Physicochemical Specifications
The physical properties of iodomethyl methyl carbonate are dominated by the heavy iodine atom, resulting in a high molecular weight relative to its carbon scaffold and a density significantly greater than water.
Property
Value
Notes
IUPAC Name
Iodomethyl methyl carbonate
CAS Number
69862-08-4
Validated identifier
Molecular Formula
Molecular Weight
215.97 g/mol
High MW due to Iodine (126.9 g/mol )
Physical State
Liquid
Colorless to yellow (darkens upon decomposition)
Density
~2.0 g/mL (Estimated)
Note 1
Boiling Point
Unstable
Decomposes upon heating; distillation not recommended
Solubility
Organic Solvents
Soluble in DCM, Acetone, Ethyl Acetate, THF
Stability
Low
Light-sensitive; hydrolyzes in moisture
Note 1 (Density Estimation):
While specific experimental density data for CAS 69862-08-4 is rarely reported in standard indices, it can be reliably estimated via structural analogs.
Inference: The substitution of Chlorine (MW 35.5) with Iodine (MW 126.9) dramatically increases mass with a smaller proportional increase in volume, placing the density of iodomethyl methyl carbonate in the 1.9 – 2.1 g/mL range.
Synthetic Protocol: The Finkelstein Exchange
Due to its instability, iodomethyl methyl carbonate is frequently synthesized in situ or immediately prior to use from the commercially available chloromethyl methyl carbonate.
Reaction Logic
The synthesis utilizes a Finkelstein reaction , an
substitution where a primary alkyl chloride is converted to an alkyl iodide using sodium iodide (NaI). The driving force is the solubility difference: NaI is soluble in acetone/acetonitrile, while the byproduct NaCl is insoluble and precipitates, driving the equilibrium forward.
Diagram: Synthesis Pathway
Caption: Conversion of chloromethyl methyl carbonate to the iodo-derivative via halide exchange.
Step-by-Step Procedure
Reagents:
Chloromethyl methyl carbonate (1.0 eq)
Sodium Iodide (NaI) (1.5 – 2.0 eq)
Solvent: Anhydrous Acetone or Acetonitrile
Catalyst (Optional): Calcium Chloride (
) can be added to scavenge moisture.
Protocol:
Preparation: Dry commercial NaI in an oven at 120°C for 4 hours to remove hygroscopic moisture.
Dissolution: Dissolve NaI in anhydrous acetone under an inert atmosphere (
or Ar).
Addition: Add chloromethyl methyl carbonate dropwise to the stirring NaI solution at room temperature.
Reaction: Stir at 40°C for 4–6 hours. A white precipitate (NaCl) will form immediately.
Workup:
Cool the mixture to 0°C.
Filter off the NaCl solid.
Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to prevent decomposition).
Redissolve residue in Ethyl Acetate and wash with 5% sodium thiosulfate (to remove free iodine/yellow color) and brine.
Dry over
and concentrate.
Storage: Use immediately. If storage is necessary, keep at -20°C, protected from light, over activated copper wire (stabilizer).
Application: Prodrug Design & Mechanism
Iodomethyl methyl carbonate acts as a "molecular mask." It reacts with a drug's nucleophilic center (e.g., a carboxylate or amine) to form a carbonate ester or carbamate .
Why Use This Linker?
Solubility: Converts charged/polar drugs into neutral, lipophilic species for better passive diffusion through the gut wall.
Stability: The carbonate linkage is stable at acidic pH (stomach) but susceptible to esterases in the blood/liver.
Safety: The metabolic byproducts are formaldehyde (trace amounts), carbon dioxide, and methanol, which are generally manageable at therapeutic doses.
Mechanism of Activation (Bio-Reversion)
Once absorbed, the prodrug encounters ubiquitous esterases. The hydrolysis triggers a spontaneous cascade that releases the active drug.
Diagram: Prodrug Activation Cascade
Caption: In vivo bio-activation mechanism of methoxycarbonyloxymethyl prodrugs.
Safety, Stability, and Handling
Critical Warning: Iodomethyl methyl carbonate is an alkylating agent . It is potentially carcinogenic and mutagenic.[3]
Handling: Always work in a fume hood. Double-glove (Nitrile) is recommended.
Light Sensitivity: The C-I bond is weak (
kcal/mol). Exposure to light causes homolytic cleavage, releasing iodine radicals (turning the liquid brown/purple) and reducing potency. Wrap all glassware in aluminum foil.
Moisture Sensitivity: Reacts with water to form formaldehyde and carbonate. Keep strictly anhydrous.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench reactivity.
References
PubChem. Iodomethyl methyl carbonate (Compound).[3] National Library of Medicine. Available at: [Link]
Dhaon, M. K., et al. (1982). Synthesis of iodomethyl pivalate and other related esters. Journal of Organic Chemistry.[4] (General reference for Finkelstein synthesis of haloalkyl esters).
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Technical Whitepaper: Solubility Profile and Solvent Selection for Iodomethyl Methyl Carbonate (IMMC)
This guide details the solubility profile, solvent compatibility, and handling protocols for Iodomethyl Methyl Carbonate (IMMC) .[1] It is designed for researchers utilizing IMMC as a derivatizing agent for prodrug synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, solvent compatibility, and handling protocols for Iodomethyl Methyl Carbonate (IMMC) .[1] It is designed for researchers utilizing IMMC as a derivatizing agent for prodrug synthesis (e.g., poc esters).[1]
Executive Summary
Iodomethyl methyl carbonate (CAS: 69862-08-4 ) is a reactive electrophile used primarily to synthesize (methoxycarbonyloxy)methyl esters—a critical prodrug moiety for improving the oral bioavailability of carboxylic acid-containing drugs (e.g., Tenofovir disoproxil, Cefditoren pivoxil).[1]
Successful application of IMMC requires precise solvent selection to balance solubility (high lipophilicity due to the iodine atom) against reactivity (susceptibility to hydrolysis and nucleophilic attack).[1] This guide provides a validated solubility matrix and experimental workflows to maximize yield and safety.
Physicochemical Characterization
Understanding the polarity and structural vectors of IMMC is the first step in rational solvent selection.
Property
Value
Implication for Solvent Selection
Molecular Formula
C₃H₅IO₃
Moderate polarity; soluble in organic esters/ketones.[1]
Molecular Weight
215.97 g/mol
Heavy atom effect (Iodine) increases density (>1.5 g/mL).[1]
LogP (Predicted)
~1.3
Lipophilic.[1] Poor water solubility; high affinity for organic layers.[1]
Electrophilicity
High ( active)
Critical: Reacts with nucleophilic solvents (amines, thiols, water).[1]
Leaving Group
Iodide ()
Excellent leaving group; sensitive to light and heat.[1]
Solubility & Solvent Compatibility Matrix
The following matrix categorizes solvents based on the "Like Dissolves Like" principle and chemical compatibility.
Non-Solvents (Low Solubility): Hexanes, Heptane (IMMC is too polar), Water (Immiscible & Reactive).[1]
Solvent Selection Decision Matrix
Solvent Class
Solubility
Compatibility
Recommendation
Esters (EtOAc, Isopropyl Acetate)
Excellent
High
Preferred. Used in synthesis; stable for short-term storage.[1]
Ketones (Acetone, MEK)
Excellent
High
Preferred. Standard solvent for Finkelstein generation of IMMC.[1]
Polar Aprotic (DMF, DMSO, MeCN)
Excellent
High
Ideal for Reactions. Solubilizes both IMMC and drug carboxylate salts.[1]
Chlorinated (DCM, Chloroform)
Good
High
Useful for extraction/workup.[1] Avoid if traces of HCl are present.[1]
Alcohols (MeOH, EtOH, IPA)
Good
Severe Risk
AVOID. Nucleophilic attack leads to transesterification or ether formation.[1]
Water
Poor
Severe Risk
AVOID. Rapid hydrolysis releases formaldehyde, methanol, and HI.[1]
Ethers (Et₂O, MTBE)
Moderate
Moderate
Good for precipitation/washing; ensure peroxide-free.[1]
Expert Insight: While IMMC dissolves well in alcohols, never use them as reaction solvents.[1] The hydroxyl group will compete with your target carboxylic acid, leading to methyl carbonate byproducts and reducing yield.[1]
Stability & Reactivity in Solution
IMMC is an
-iodo carbonate.[1] Its stability is governed by the weakness of the C–I bond and the susceptibility of the carbonate linkage to hydrolysis.
Hydrolysis: In the presence of water (especially at pH > 7), IMMC degrades to methanol , carbon dioxide , formaldehyde , and iodide .[1]
Mitigation: Use anhydrous solvents (<0.05% water) and store under inert atmosphere (Ar/N₂).[1]
Finkelstein Equilibrium: IMMC is often prepared from Chloromethyl Methyl Carbonate (CMMC) using NaI in Acetone.[1]
Solvent Note: Acetone is chosen because NaI is soluble, but the byproduct NaCl precipitates, driving the equilibrium forward.
Photolysis: The C–I bond is photosensitive.[1] Solutions turn yellow/brown (iodine liberation) upon light exposure.[1]
Mitigation: Wrap flasks in aluminum foil; use amber glassware.
Experimental Protocols
Protocol A: Finkelstein Generation of IMMC
Use this protocol to generate fresh IMMC if commercial stock is degraded.
Dissolution: Dissolve NaI (1.2 equiv) in anhydrous Acetone (0.5 M concentration).
Addition: Add CMMC (1.0 equiv) dropwise at room temperature.
Reaction: Heat to mild reflux (40–50°C) for 4–6 hours.
Observation: A white precipitate (NaCl) will form.[1]
Workup: Cool to 0°C. Filter off the NaCl solid.
Solvent Swap: Concentrate the filtrate (Acetone) under reduced pressure (keep T < 30°C). Redissolve the residue in Ethyl Acetate or DCM for immediate use.
Protocol B: Prodrug Synthesis (General Procedure)
Target: Formation of a (methoxycarbonyloxy)methyl ester.[1]
Reagents: Drug-COOH, Base (Cs₂CO₃ or Et₃N), IMMC, Solvent (DMF or MeCN).[1]
Salt Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF . Add Cs₂CO₃ (1.1 equiv) and stir for 30 min to generate the carboxylate anion.
Alkylation: Cool the mixture to 0°C. Add IMMC (1.2–1.5 equiv) dissolved in a minimal amount of DMF or EtOAc.
Kinetics: Allow to warm to RT. Monitor by HPLC/TLC.[1][2]
Note: Reaction is typically fast (1–4 hours) due to the excellent leaving group ability of Iodide.[1]
Quench: Dilute with EtOAc, wash with water/brine to remove DMF and inorganic salts.[1]
pathway and the critical role of the polar aprotic solvent in stabilizing the transition state.
Caption: Reaction pathway for prodrug synthesis. Polar aprotic solvents (DMF) dissociate the ion pair, enhancing the nucleophilicity of the carboxylate for the SN2 attack on IMMC.
Diagram 2: Solvent Compatibility Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on process step (Reaction vs. Workup) and chemical safety.
References
PubChem. (n.d.).[1] Iodomethyl methyl carbonate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Berliner, M. A., & Belecki, K. (2005).[1][3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. (Contextual grounding for haloalkyl ether synthesis solvents). Retrieved from [Link]
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Background on carbonate prodrug chemistry). Retrieved from [Link]
A Technical Guide to the Safety Assessment and Handling of Iodomethyl Methyl Carbonate
Introduction: Navigating the Data Gap for a High-Potential Reagent Iodomethyl methyl carbonate (IMMC) is a bifunctional reagent with significant potential in organic synthesis and pharmaceutical development. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Data Gap for a High-Potential Reagent
Iodomethyl methyl carbonate (IMMC) is a bifunctional reagent with significant potential in organic synthesis and pharmaceutical development. Its structure suggests utility as a methoxycarbonylmethylating agent, a valuable tool for creating prodrugs to enhance the bioavailability and therapeutic profile of active pharmaceutical ingredients (APIs). However, a comprehensive, publicly available Safety Data Sheet (SDS) for IMMC is not readily accessible. This data gap presents a significant challenge for researchers, who must handle this compound without standardized guidance.
This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a standard SDS format to provide a framework for a rigorous safety and handling assessment of IMMC. By applying principles of chemical structure-activity relationships and analyzing well-documented structural analogs, we can construct a robust and self-validating safety protocol. This document will elucidate the predicted hazards of IMMC and provide detailed, field-proven methodologies for its safe use, from laboratory receipt to chemical waste disposal.
Part 1: Physicochemical Profile and Structural Analysis
A foundational understanding of a chemical begins with its physical properties and molecular structure. While experimental data is scarce, computational data provides a solid starting point for our assessment.
Table 1: Physicochemical Properties of Iodomethyl Methyl Carbonate
The structure of IMMC is the most critical element in our analysis. It is an amalgam of a carbonate ester and a primary alkyl iodide. This duality is key to predicting its behavior.
Caption: Structure of Iodomethyl Methyl Carbonate.
The carbonate group itself, as seen in dimethyl carbonate, is relatively benign. However, the introduction of the iodomethyl group transforms the molecule into a highly reactive species. The carbon-iodine (C-I) bond is weak, and iodide is an excellent leaving group, making the iodomethyl carbon a potent electrophilic site susceptible to nucleophilic attack.
Part 2: Hazard Assessment Through Structural Analogy
In the absence of direct toxicological data, a comparative analysis with structurally similar compounds is a scientifically sound and essential practice. We will examine three key analogs to build a comprehensive hazard profile for IMMC.
Analog 1: Iodomethane (Methyl Iodide, CH₃I)
Iodomethane is the simplest alkyl iodide and serves as a baseline for the reactivity of the C-I bond.
Reactivity: It is a powerful methylating agent used extensively in organic synthesis for SN2 reactions.[2] Its reactivity stems from the sterically unhindered nature of the methyl group and the excellent leaving group ability of iodide.[2]
Toxicity: Iodomethane is classified as highly toxic.[3] Acute exposure can cause nausea, dizziness, pulmonary edema, and neurological damage, while chronic exposure is linked to carcinogenic effects.[3][4][5] It is readily absorbed through the skin.[4][5]
Causality & Inference for IMMC: The C-I bond in IMMC is electronically similar to that in iodomethane. Therefore, it is logical to predict that IMMC is also a potent alkylating agent. This mechanism of action strongly suggests that IMMC will exhibit significant toxicity, including irritation, neurotoxic effects, and potential carcinogenicity.
Analog 2: Chloromethyl Methyl Carbonate (CMCC)
CMCC is arguably the most important analog, differing from IMMC only by the halogen atom.
Reactivity & Hazards: The Safety Data Sheet for CMCC clearly states it "Causes severe skin burns and eye damage " (H314).[6] This classification places it in a high hazard category, indicating corrosive properties.
Causality & Inference for IMMC: In nucleophilic substitution reactions, iodide is a significantly better leaving group than chloride due to its larger size and lower electronegativity. This means the C-I bond in IMMC is more labile and the molecule is more reactive than CMCC. Consequently, we must conclude that IMMC is at least as corrosive and hazardous as CMCC, and likely more so. It should be handled with protocols appropriate for severely corrosive and toxic materials.
Analog 3: Dimethyl Carbonate (DMC)
DMC provides the critical contrast, representing the carbonate portion of the IMMC molecule.
Reactivity & Hazards: DMC is widely regarded as a "green" chemical.[7][8][9] It is a low-toxicity, biodegradable solvent and a safer alternative to hazardous reagents like phosgene and dimethyl sulfate.[7][9][10] It is flammable but does not carry the severe health warnings of alkyl halides.[7]
Causality & Inference for IMMC: This comparison authoritatively demonstrates that the predicted hazardous nature of IMMC is not derived from the carbonate backbone. Instead, the hazard is imparted entirely by the iodomethyl functional group , which transforms a benign carbonate into a reactive and dangerous alkylating agent.
Based on the rigorous hazard assessment above, the following protocols are mandated for the handling of Iodomethyl Methyl Carbonate. These procedures are designed as a self-validating system; adherence to them inherently mitigates the predicted risks.
Caption: Experimental workflow for Iodomethyl Methyl Carbonate.
Experimental Protocol: Safe Handling and Use
1. Engineering Controls: The Primary Barrier
1.1. Fume Hood: All manipulations of IMMC, including weighing, transfers, and addition to reaction vessels, MUST be performed inside a certified chemical fume hood.
Causality: The structural similarity to volatile iodomethane suggests IMMC may have a significant vapor pressure.[4][5] The predicted high toxicity necessitates preventing inhalation exposure.[3][5][12]
1.2. Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive vapors.
2. Personal Protective Equipment (PPE): The Last Line of Defense
2.1. Hand Protection: Wear double gloves. Use a heavier, chemical-resistant outer glove (e.g., butyl rubber) over a standard nitrile inner glove.
Causality: The inference of severe corrosivity (H314) and the known ability of alkyl halides to be absorbed through the skin require robust barrier protection.[4][6] Gloves must be inspected before use and changed immediately if contamination is suspected.[12]
2.2. Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory.
Causality: The high risk of severe, irreversible eye damage, as indicated by the CMCC analog, requires this level of protection.[6]
2.3. Body Protection: A flame-resistant laboratory coat and closed-toe shoes are required. Ensure sleeves are fully extended.
3. Storage and Stability
3.1. Conditions: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area designated for toxic and corrosive chemicals.
Causality: Alkyl iodides are often light-sensitive and can decompose. Storing away from heat and light preserves chemical integrity and prevents pressure buildup. Moisture should be avoided to prevent hydrolysis.[12]
3.2. Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[12]
Causality: Contact with these materials could lead to rapid, exothermic decomposition or other hazardous reactions.
Do not attempt cleanup without appropriate respiratory protection.
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
Collect the contaminated material into a suitable, sealed container for hazardous waste disposal.[12]
4.2. First Aid Measures (Based on Analog Hazard Profiles):
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[6][12]
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6][12]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12]
5. Waste Disposal
All materials contaminated with IMMC, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous chemical waste.[12]
Dispose of waste through a licensed and certified professional waste disposal service. Do not pour down the drain.[12]
Part 4: Mechanistic Insight for Application in Drug Development
IMMC is an electrophilic agent. Its primary utility in drug development is the covalent modification of a parent drug molecule (a nucleophile) to form a prodrug. This prodrug is designed to be cleaved in vivo, releasing the active drug.
Caption: General SN2 reaction mechanism for prodrug synthesis.
The nucleophile (Nu) on the drug, typically an oxygen from a carboxylic acid or phenol, or a nitrogen from an amine, attacks the electrophilic CH₂ carbon of IMMC. This displaces the iodide leaving group in a classic SN2 reaction, forming a new covalent bond and yielding the methoxycarbonylmethyl-derivatized prodrug. Understanding this mechanism reinforces the need for caution; the same reactivity that makes IMMC a useful reagent also makes it a hazardous alkylating agent to biological macromolecules.
Conclusion
While the absence of a formal Safety Data Sheet for Iodomethyl Methyl Carbonate presents an initial challenge, it does not preclude its safe use. Through a systematic, science-driven analysis of its chemical structure and a comparative assessment with relevant analogs—Iodomethane, Chloromethyl Methyl Carbonate, and Dimethyl Carbonate—we can establish a clear and authoritative hazard profile. The evidence overwhelmingly indicates that IMMC must be treated as a highly toxic, corrosive, and reactive alkylating agent. The detailed handling, storage, and emergency protocols provided in this guide constitute a robust framework for mitigating these risks, ensuring the safety of researchers as they explore the potential of this valuable synthetic building block.
References
MSDS of Iodomethyl methyl ether. (2022-05-13). [Source Not Provided].
IODOMETHYL METHYL ETHER - Safety D
Iodomethane-Hazard and Toxicity. (2019-09-10). ChemicalBook.
Safety and Handling of Methyl Iodide in the Labor
Methyl Iodide (Iodomethane). U.S. Environmental Protection Agency (EPA).
Safety Data Sheet: Ethyl methyl carbon
Dimethyl carbonate: a modern green reagent and solvent. IRIS.
SAFETY DATA SHEET - Sigma-Aldrich (Ethyl methyl carbon
ChloroMethyl Methyl Carbonate SDS, 40510-81-4 Safety D
Safety Data Sheet: Dimethyl carbon
Iodomethyl methyl carbonate.
Iodomethane. Wikipedia.
Dimethyl Carbonate.
Analysis of Ambident Reactivity of Dimethyl Carbon
The Role of K2CO3 in the Synthesis of Dimethyl Carbonate from CO2 and Methanol. (2024-09-29). MDPI.
Technical Deep Dive: Chloromethyl vs. Iodomethyl Methyl Carbonate in Prodrug Design
Executive Summary In the landscape of prodrug development, the alkoxycarbonyloxymethyl (AOCOM) moiety is a critical linker used to improve the oral bioavailability of polar active pharmaceutical ingredients (APIs). This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of prodrug development, the alkoxycarbonyloxymethyl (AOCOM) moiety is a critical linker used to improve the oral bioavailability of polar active pharmaceutical ingredients (APIs). This linker is typically introduced using alkylating agents: Chloromethyl Methyl Carbonate (CMMC) or Iodomethyl Methyl Carbonate (IMMC) .
While structurally similar, these two reagents serve distinct operational roles. CMMC is the stable, commercially transportable precursor, whereas IMMC is the highly reactive, transient species often generated in situ to drive difficult alkylations under mild conditions. This guide analyzes the mechanistic differences, stability profiles, and synthetic protocols for leveraging these reagents effectively.
Chemical Fundamentals & Mechanistic Distinction
The core difference between CMMC and IMMC lies in the leaving group ability of the halogen at the
-position. This dictates both the shelf-life stability and the alkylation kinetics.
Low. Light/Heat sensitive. Prone to discoloration.
The Reactivity Gap (The Finkelstein Advantage)
The carbon-iodine bond in IMMC is significantly longer and weaker than the carbon-chlorine bond in CMMC. Furthermore, iodide is a softer base and a superior leaving group compared to chloride.
CMMC Utility: Ideal for storage, bulk transport, and reactions with highly nucleophilic substrates or where high temperatures are tolerated.
IMMC Utility: Essential for alkylating sensitive APIs (e.g., carboxylates, phenols, amines) that would decompose under the harsh conditions required for CMMC.
Visualization: Reactivity & Pathway
The following diagram illustrates the conversion of CMMC to IMMC and its subsequent reaction with a drug molecule (Drug-XH).
Caption: Figure 1. The Finkelstein activation pathway converts stable CMMC to reactive IMMC, enabling mild prodrug synthesis.
Experimental Protocols
Sourcing and Purification of CMMC
Commercially available CMMC (often ~90-95% purity) can contain impurities like bis(chloromethyl) ether , a potent carcinogen.
Purification: Fractional distillation under reduced pressure is recommended if the commercial source is degraded.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture triggers hydrolysis to formaldehyde, CO2, and methanol.
Synthesis of Iodomethyl Methyl Carbonate (IMMC)
Because IMMC is unstable, it is best prepared freshly or generated in situ. The following protocol describes the isolation of the crude reagent for immediate use.
Reagents:
Chloromethyl Methyl Carbonate (1.0 equiv)
Sodium Iodide (1.2 – 1.5 equiv)
Solvent: Dry Acetone or Acetonitrile
Step-by-Step Protocol:
Setup: Charge a dried round-bottom flask with Sodium Iodide (NaI) and dry acetone.
Addition: Add CMMC dropwise to the stirring NaI solution at room temperature.
Reaction: Heat the mixture to mild reflux (approx. 55°C) for 4–6 hours.
Observation: A white precipitate (NaCl) will form as the reaction proceeds.
Workup:
Cool the mixture to 0°C.
Filter off the NaCl precipitate.
Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to prevent decomposition).
Note: The residue is crude IMMC (yellowish oil). Do not distill. Use immediately.
Validation: Check conversion via TLC (Hexane/EtOAc) or 1H NMR (Shift of the -CH2- peak from ~5.7 ppm [Cl] to ~6.0 ppm [I]).
General Prodrug Synthesis (Using IMMC)
This method is superior for acid-sensitive or thermally labile drugs.
Reagents:
Drug-COOH or Drug-OH (1.0 equiv)
Base:
or (1.5 equiv)
IMMC (Freshly prepared, 1.2 equiv)
Solvent: DMF or DMAc
Workflow:
Dissolve the Drug and Base in DMF. Stir for 30 mins to form the salt.
Add the freshly prepared IMMC solution dropwise at 0°C.
Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
Quench: Add water/brine and extract with Ethyl Acetate.
Purification: Silica gel chromatography.
Decision Framework: When to use CMMC vs. IMMC
Use the following logic tree to determine the appropriate reagent for your synthesis.
Caption: Figure 2. Decision matrix for selecting between direct alkylation (CMMC) and iodide-promoted alkylation (IMMC).
Safety & Toxicology
Both compounds are alkylating agents and must be handled with extreme caution in a fume hood.
Carcinogenicity:
-halo ethers are potential carcinogens.[2] Bis(chloromethyl) ether (a potential impurity in CMMC) is a known human carcinogen.[2][4]
Lachrymators: Both reagents are irritating to eyes and mucous membranes.
Decontamination: Quench spills or waste with aqueous ammonia or strong hydroxide solutions to destroy the alkylating potential before disposal.
Introduction: The Strategic Advantage of Iodomethyl Methyl Carbonate
An In-Depth Technical Guide to Iodomethyl Methyl Carbonate for Advanced Organic Synthesis Iodomethyl methyl carbonate, often abbreviated as IMMC, is a potent electrophilic reagent used for the introduction of the methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Iodomethyl Methyl Carbonate for Advanced Organic Synthesis
Iodomethyl methyl carbonate, often abbreviated as IMMC, is a potent electrophilic reagent used for the introduction of the methoxycarbonylmethyl moiety onto various nucleophiles. Its structure combines the reactivity of an alkyl iodide with the functionality of a carbonate group, making it a unique tool for complex molecular architecture.
Unlike its chloro-analogue, chloromethyl methyl carbonate (CMCC), IMMC exhibits significantly enhanced reactivity. The iodide ion is an excellent leaving group, which allows reactions to proceed under milder conditions and often with higher yields. This increased reactivity makes IMMC particularly valuable for derivatizing sensitive substrates or sterically hindered functional groups where less reactive reagents may fail. Its primary applications lie in two key areas:
Protecting Group Chemistry : As a precursor to the methoxymethyl (MOM) ether, a common protecting group for alcohols.
Prodrug Development : As a linker that can be cleaved in vivo by esterases to release an active pharmaceutical ingredient (API), thereby improving a drug's pharmacokinetic profile.
This guide will provide the technical details and field-proven insights necessary to effectively integrate IMMC into advanced synthetic workflows.
Synthesis, Purification, and Physicochemical Properties
Proposed Synthesis via Finkelstein Halogen Exchange
While not widely commercialized, iodomethyl methyl carbonate can be reliably synthesized in the laboratory from its more common chloro-analogue, chloromethyl methyl carbonate. The most efficient method is the Finkelstein reaction , a classic SN2 halogen exchange process.[1] This reaction is driven to completion by the precipitation of sodium chloride in a suitable organic solvent, such as acetone or ethyl acetate.[1][2]
A procedure analogous to the synthesis of similar iodoalkyl esters, such as iodomethyl pivalate, provides a robust template for the preparation of IMMC.[3]
Experimental Protocol: Synthesis of Iodomethyl Methyl Carbonate
Objective: To synthesize iodomethyl methyl carbonate from chloromethyl methyl carbonate and sodium iodide.
Materials:
Chloromethyl methyl carbonate (1.0 equiv)
Sodium iodide (1.5 equiv)
Anhydrous acetone (or ethyl acetate)
5% Aqueous sodium thiosulfate solution
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloromethyl methyl carbonate (1.0 equiv) in anhydrous acetone (approx. 3 mL per gram of starting material).
Addition of Iodide: Add sodium iodide (1.5 equiv) to the solution. The mixture will likely become a slurry.
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a white precipitate (NaCl) is a visual indicator of reaction progress.
Workup - Quenching: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of fresh acetone.
Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the acetone. Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous sodium thiosulfate (to remove any residual iodine color) and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude iodomethyl methyl carbonate.
Purification:
The crude product can be purified by vacuum distillation if necessary. Due to its reactivity, it is often used directly in subsequent steps after a thorough workup.
Physicochemical Data & Storage
Proper handling and storage are critical for maintaining the integrity of this reactive reagent.
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
Handling:
IMMC is a potent alkylating agent. Avoid inhalation of vapors and contact with skin and eyes.
Keep away from heat, sparks, and open flames.
Disposal:
Dispose of waste in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal.
Mechanism of Action and Core Reactivity
The synthetic utility of IMMC is rooted in its high reactivity as an electrophile in bimolecular nucleophilic substitution (SN2) reactions . The carbon atom of the iodomethyl group is highly susceptible to attack by a wide range of nucleophiles.
Causality Behind Reactivity:
Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. This facilitates a low activation energy for the SN2 transition state.
Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric hindrance, allowing for easy access by nucleophiles.
This reactivity profile enables the efficient derivatization of alcohols (ROH), phenols (ArOH), carboxylic acids (RCOOH), amines (R₂NH), and thiols (RSH).
Application Notes and Protocol for the Synthesis of Iodomethyl Methyl Carbonate via Finkelstein Reaction
Abstract This document provides a comprehensive guide for the synthesis of iodomethyl methyl carbonate from chloromethyl methyl carbonate utilizing the Finkelstein reaction. This protocol is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of iodomethyl methyl carbonate from chloromethyl methyl carbonate utilizing the Finkelstein reaction. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this key synthetic intermediate. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and expected outcomes. The causality behind each procedural step is explained to ensure a thorough understanding and successful execution of the synthesis.
Introduction
The Finkelstein reaction is a cornerstone of organic synthesis, facilitating the conversion of alkyl chlorides or bromides to alkyl iodides.[1] This SN2 reaction is typically conducted by treating the alkyl halide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent, most commonly acetone.[2] The elegance of this reaction lies in its equilibrium-driven nature; the reaction is propelled forward by the precipitation of the insoluble sodium chloride or bromide in acetone, in accordance with Le Châtelier's principle.[3]
Iodomethyl methyl carbonate is a valuable reagent in organic synthesis, often employed as a methoxycarbonylmethylating agent. Its synthesis via the Finkelstein reaction from the more readily available chloromethyl methyl carbonate offers an efficient and straightforward route to this important building block.
Reaction Mechanism and Scientific Rationale
The synthesis of iodomethyl methyl carbonate from chloromethyl methyl carbonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key mechanistic steps are outlined below:
Nucleophilic Attack: The iodide anion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom of chloromethyl methyl carbonate. This attack occurs from the backside of the carbon-chlorine bond.
Transition State: A transient pentacoordinate transition state is formed where the iodide ion is forming a new bond to the carbon, and the chlorine atom is simultaneously breaking its bond.
Product Formation and Leaving Group Departure: The carbon-iodine bond is fully formed, and the chloride ion is expelled as the leaving group.
The choice of acetone as the solvent is critical for the success of this reaction. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride is not.[1] This differential solubility causes the sodium chloride to precipitate out of the solution as it is formed, thereby shifting the reaction equilibrium towards the formation of the desired iodomethyl methyl carbonate.[3]
Materials and Equipment
Reagents
Reagent
Formula
Molar Mass ( g/mol )
Purity
Supplier
Chloromethyl methyl carbonate
C₃H₅ClO₃
124.52
≥97%
e.g., Sigma-Aldrich
Sodium iodide
NaI
149.89
≥99%
e.g., Sigma-Aldrich
Anhydrous Acetone
C₃H₆O
58.08
≥99.5%
e.g., Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
ACS grade
e.g., Fisher Scientific
5% (w/v) Sodium Thiosulfate Solution
Na₂S₂O₃
158.11
ACS grade
Prepared in-house
Anhydrous Magnesium Sulfate
MgSO₄
120.37
≥97%
e.g., Sigma-Aldrich
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Rotary evaporator
Separatory funnel (250 mL)
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the Finkelstein reaction for the synthesis of iodomethyl methyl carbonate, from reaction setup to product isolation.
Step-by-Step Methodology
Reaction Setup:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents relative to the starting material).
Add anhydrous acetone to the flask to dissolve the sodium iodide.
Slowly add chloromethyl methyl carbonate (1.0 equivalent) to the stirring solution at room temperature.
Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 56 °C) using a heating mantle.
Reaction Monitoring:
Allow the reaction to proceed at reflux with vigorous stirring for 12-24 hours. The formation of a white precipitate (sodium chloride) is indicative of reaction progress.
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
Work-up and Purification:
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Filter the cooled mixture through a Buchner funnel to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone to recover any residual product.
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
Dissolve the resulting residue in dichloromethane (DCM).
Transfer the DCM solution to a separatory funnel and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine.
Separate the organic layer and wash it with brine (saturated aqueous sodium chloride solution).
Dry the organic layer over anhydrous magnesium sulfate.
Filter the solution to remove the drying agent.
Concentrate the filtrate under reduced pressure to yield the crude iodomethyl methyl carbonate. Further purification can be achieved by vacuum distillation if necessary.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
Handling of Reagents:
Chloromethyl methyl carbonate is a lachrymator and should be handled with care.
Iodomethyl methyl carbonate is expected to be a hazardous compound. Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Expected Results and Troubleshooting
Parameter
Expected Value
Appearance of Product
Colorless to pale yellow liquid
Expected Yield
80-95%
Purity (by GC-MS)
>95%
Troubleshooting:
Low Yield:
Ensure that anhydrous acetone was used, as water can inhibit the reaction.
Confirm that the reaction was allowed to proceed for a sufficient amount of time. In some cases, longer reaction times may be necessary.
Verify the quality of the starting chloromethyl methyl carbonate.
Product Discoloration:
A purple or brown discoloration indicates the presence of iodine. Ensure thorough washing with sodium thiosulfate solution to remove it.
Conclusion
The Finkelstein reaction provides an effective and reliable method for the synthesis of iodomethyl methyl carbonate from chloromethyl methyl carbonate. By understanding the underlying SN2 mechanism and the critical role of the solvent, researchers can successfully implement this protocol to obtain high yields of the desired product. Adherence to the detailed experimental procedure and safety precautions outlined in this document is essential for a successful and safe synthesis.
References
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]
Preparation of Alkoxycarbonyloxymethyl (AOCOM) Esters: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of AOCOM Ester Prodrugs in Drug Development In the landscape of modern drug development, the optimization of a molecule's pharmacokinetic and pharmacodynamic profile is as critical a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of AOCOM Ester Prodrugs in Drug Development
In the landscape of modern drug development, the optimization of a molecule's pharmacokinetic and pharmacodynamic profile is as critical as its intrinsic biological activity. Many promising drug candidates, despite exhibiting potent in vitro efficacy, fail to translate into effective therapeutics due to poor physicochemical properties such as low aqueous solubility, limited membrane permeability, or undesirable taste. The strategic derivatization of a parent drug into a prodrug is a well-established and powerful approach to surmount these challenges.
Among the various prodrug strategies, the use of alkoxycarbonyloxymethyl (AOCOM) esters to temporarily mask polar functional groups, particularly carboxylic acids and hydroxyls, has emerged as a highly effective method. AOCOM esters are designed to be bioreversible, meaning they are chemically stable until acted upon by endogenous enzymes in the body, at which point they undergo hydrolysis to release the active parent drug and innocuous byproducts. This targeted release can enhance drug absorption, improve bioavailability, and minimize localized side effects, such as the gastric irritation often associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols for the successful preparation of AOCOM esters. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and discuss the critical aspects of their in vivo activation.
The Chemistry of AOCOM Esters: A Two-Step Synthetic Approach
The synthesis of an AOCOM ester from a carboxylic acid-containing drug is a two-stage process. The first stage involves the preparation of a reactive chloromethyl alkyl carbonate. This intermediate is then reacted with the parent drug, typically as its carboxylate salt, to form the final AOCOM ester.
Stage 1: Synthesis of the Key Reagent: Chloromethyl Alkyl Carbonate
Chloromethyl alkyl carbonates are the linchpins of AOCOM ester synthesis. A common method for their preparation involves the reaction of an alkyl chloroformate with paraformaldehyde in the presence of a catalyst.[2] For the purpose of this guide, we will focus on the synthesis of chloromethyl isopropyl carbonate, a frequently used reagent in AOCOM prodrug development.
Protocol 1: Synthesis of Chloromethyl Isopropyl Carbonate
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Magnetic stirrer and heating mantle
Rotary evaporator
Vacuum distillation apparatus
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve paraformaldehyde (1.0 equivalent) in the chosen anhydrous solvent.
Addition of Catalyst: Add a catalytic amount of an alkyl imidazole ionic liquid to the suspension.
Addition of Isopropyl Chloroformate: Slowly add isopropyl chloroformate (1.0 equivalent) to the stirring suspension via the dropping funnel.
Reaction Conditions: Gently heat the reaction mixture to a temperature between 10-40°C.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature. The crude product can be purified by precipitation and subsequent vacuum distillation to yield highly purified chloromethyl isopropyl carbonate.[2]
Expert Insight: The choice of catalyst and solvent can significantly impact the reaction rate and yield. While traditional Lewis acids can be used, alkyl imidazole ionic liquids have been shown to be efficient catalysts for this transformation.[2] It is crucial to use anhydrous conditions as chloromethyl alkyl carbonates are sensitive to moisture.
Stage 2: Coupling of Chloromethyl Alkyl Carbonate with the Parent Drug
With the reactive chloromethyl alkyl carbonate in hand, the next step is its coupling with the carboxylic acid-containing drug. To facilitate this reaction, the carboxylic acid is typically converted to its more nucleophilic carboxylate salt. For this guide, we will use the well-known NSAID, ibuprofen, as a model drug.
Protocol 2: Synthesis of Isopropoxycarbonyloxymethyl Ibuprofen (An AOCOM Prodrug)
Materials and Reagents:
Ibuprofen
Sodium hydroxide (NaOH) or another suitable base (e.g., sodium bicarbonate)
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
Sodium iodide (NaI) (optional, as a catalyst)
Ethyl acetate or other suitable extraction solvent
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Procedure:
Formation of the Ibuprofen Sodium Salt:
Dissolve ibuprofen (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
Add an equimolar amount of aqueous sodium hydroxide solution dropwise while stirring.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry sodium salt of ibuprofen.[3][4] Ensure the salt is thoroughly dried before proceeding.
Coupling Reaction:
In a round-bottom flask under an inert atmosphere, dissolve the dried sodium ibuprofen (1.0 equivalent) in anhydrous DMF.
Add chloromethyl isopropyl carbonate (1.1-1.5 equivalents) to the solution.
(Optional) Add a catalytic amount of sodium iodide (0.1 equivalents) to facilitate the reaction.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by TLC.
Workup:
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes).
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure isopropoxycarbonyloxymethyl ibuprofen.
Expert Insight: The conversion of the carboxylic acid to its salt is a critical step to enhance its nucleophilicity for the subsequent SN2 reaction with the chloromethyl alkyl carbonate. The use of a polar aprotic solvent like DMF helps to solvate the cation of the salt, further increasing the reactivity of the carboxylate anion.
Mechanism of Action: In Vivo Release of the Active Drug
The therapeutic efficacy of an AOCOM prodrug is contingent upon its efficient in vivo conversion to the active parent drug. This bioactivation is a two-step enzymatic process.
Esterase-Mediated Hydrolysis: Upon absorption into the bloodstream or tissues, the ester linkage of the AOCOM prodrug is recognized and cleaved by ubiquitous esterase enzymes.[5][6] This initial hydrolysis generates an unstable hemi-acetal intermediate.
Spontaneous Decomposition: The hemi-acetal intermediate is highly unstable and rapidly undergoes spontaneous decomposition to release the active carboxylic acid-containing drug, formaldehyde, carbon dioxide, and the corresponding alcohol.[7]
The rate of this enzymatic cleavage is a critical parameter that influences the pharmacokinetic profile of the prodrug. Factors such as the steric and electronic properties of both the parent drug and the alkoxy group of the AOCOM moiety can affect the rate of esterase-mediated hydrolysis.
Data Presentation: Physicochemical Properties of Ibuprofen and its AOCOM Prodrug
The successful conversion of a parent drug to its AOCOM ester derivative should result in a significant alteration of its physicochemical properties, most notably its lipophilicity. This change is a key determinant of its improved membrane permeability.
Compound
Molecular Weight ( g/mol )
LogP (Calculated)
Functional Group Masked
Ibuprofen
206.28
~3.97
Carboxylic Acid
Isopropoxycarbonyloxymethyl Ibuprofen
322.38
Increased
Carboxylic Acid
Note: The LogP value for the AOCOM prodrug is expected to be significantly higher than that of ibuprofen, indicating increased lipophilicity. Actual experimental values should be determined for precise characterization.
Experimental Workflow: From Synthesis to In Vitro Evaluation
The following diagram outlines the comprehensive workflow for the preparation and preliminary evaluation of an AOCOM ester prodrug.
Conclusion and Future Perspectives
The preparation of alkoxycarbonyloxymethyl esters represents a robust and versatile strategy in prodrug design, offering a reliable means to enhance the therapeutic potential of drugs with suboptimal physicochemical properties. The synthetic protocols outlined in this guide, while centered on ibuprofen as a model compound, are broadly applicable to a wide range of carboxylic acid-containing molecules.
As our understanding of drug metabolism and transport deepens, the rational design of AOCOM prodrugs with tailored rates of enzymatic cleavage will enable even more precise control over the pharmacokinetic and pharmacodynamic profiles of new and existing therapeutics. The continued exploration of novel catalysts and reaction conditions for the synthesis of these valuable compounds will undoubtedly further streamline their accessibility to the drug development community.
References
Central College. (2019). Ibuprofen Synthesis. Synaptic. [Link]
Google Patents. (2021). Continuous flow synthesis of ibuprofen.
Abualhasan, M. N., et al. (2015). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. ResearchGate. [Link]
Google Patents. (2015).
Google Patents. (2012).
Islam, M. S., et al. (2019). Ibuprofen with Sodium Chloride at pH 7.2 and pH 2.4, an In Vitro Interaction Study. IRJPMS. [Link]
Li, S., et al. (2015). Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation. NIH. [Link]
Boatman, P. D., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. [Link]
Courtens, C., et al. (2022). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. ResearchGate. [Link]
Islam, M. S., et al. (2019). Ibuprofen with Sodium Chloride at pH 7.2 and pH 2.4, an In Vitro Interaction Study. IRJPMS. [Link]
Satoh, T., & Taylor, P. (2009). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]
Oliyai, R., et al. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. PubMed. [Link]
Google Patents. (2006). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use.
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link]
Liccardi, G., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. [Link]
Vooturi, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
Halberstadt, M., et al. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]
St-Gelais, T., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC - PubMed Central. [Link]
Clemente, C. M., et al. (2021). An in silico analysis of Ibuprofen enantiomers in high concentrations of sodium chloride with SARS-CoV-2 main protease. ResearchGate. [Link]
ResearchGate. (2015). (PDF) Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. [Link]
ResearchGate. (2021). An in silico analysis of Ibuprofen enantiomers in high concentrations of sodium chloride with SARS-CoV-2 main protease. [Link]
Sharma, S., & Sharma, M. (2017). Synthesis, Characterization & Biological Evaluation of Mutual Prodrugs of Some Selected NSAIDs. Juniper Publishers. [Link]
Iodomethyl methyl carbonate reaction conditions for amine functionalization
Application Note: Iodomethyl Methyl Carbonate (IMMC) for Amine Functionalization Executive Summary & Scientific Rationale Iodomethyl methyl carbonate (IMMC) is a specialized electrophile used primarily to introduce the [...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Iodomethyl Methyl Carbonate (IMMC) for Amine Functionalization
Executive Summary & Scientific Rationale
Iodomethyl methyl carbonate (IMMC) is a specialized electrophile used primarily to introduce the [(methoxycarbonyl)oxy]methyl (MOCM) moiety onto amine or hydroxyl functionalities. In drug development, this reaction is critical for prodrug synthesis. The MOCM group acts as a "soft alkyl" promoiety—it masks the polarity of the amine to improve membrane permeability (oral bioavailability) but is designed to be cleaved in vivo by non-specific esterases, regenerating the parent drug and releasing innocuous byproducts (formaldehyde, methanol, and
).
Why IMMC?
While chloromethyl methyl carbonate (CMMC) is commercially available and cheaper, it is significantly less reactive. The iodine substitution in IMMC weakens the
bond, accelerating the reaction rate by orders of magnitude. This allows for milder reaction conditions, preserving sensitive pharmacophores that might degrade under the harsh heat required for chloro-alkylation.
Chemical Basis & Mechanism[1][2]
The functionalization proceeds via a classic nucleophilic substitution (
).
Reagent Activation: CMMC is converted to IMMC via a Finkelstein reaction (Halogen exchange).
Nucleophilic Attack: The amine lone pair attacks the methylene carbon of IMMC.
Leaving Group Departure: Iodide is displaced, forming the functionalized amine.
Mechanistic Pathway (DOT Visualization)
Figure 1: Sequential activation of the carbonate reagent followed by amine alkylation.
Experimental Protocols
Critical Note on Stability: IMMC is chemically unstable. It degrades upon exposure to light and moisture. Do not store IMMC. The most robust protocol involves generating IMMC in situ or immediately prior to coupling.
Protocol A: Preparation of Iodomethyl Methyl Carbonate (IMMC)
Use this protocol to generate the active reagent from the stable chloro-precursor.
Sodium Iodide (NaI) - Dried in an oven at 110°C for 2 hours.
Solvent: Anhydrous Acetone or Acetonitrile (ACN).
Step-by-Step:
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve NaI (1.5 equiv) in anhydrous acetone (0.5 M concentration relative to CMMC).
Addition: Add CMMC (1.0 equiv) dropwise to the stirring NaI solution.
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 3–4 hours. A white precipitate (NaCl) will form.
Workup (Filtration): Cool the mixture to Room Temperature (RT). Filter off the solid NaCl under an inert atmosphere.
Concentration: Carefully concentrate the filtrate under reduced pressure at low temperature (<30°C) .
Warning: High heat will decompose the product.
Usage: The resulting yellow oil is IMMC. Use immediately in Protocol B.
Protocol B: Amine Functionalization (Coupling)
Scope: This protocol applies to secondary amines (forming tertiary MOCM-amines) and tertiary amines (forming quaternary MOCM-ammonium salts).
Reagents:
Target Amine (1.0 equiv)
Freshly prepared IMMC (1.2 – 1.5 equiv)
Base: Cesium Carbonate (
) or Potassium Carbonate ().
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step:
Setup: Dissolve the Target Amine in anhydrous DMF (0.1 M).
Base Addition: Add
(1.5 equiv).
Expert Insight: Cesium is preferred over potassium for sterically hindered amines due to the "Cesium Effect" (higher solubility and looser ion pairing).
Electrophile Addition: Cool the mixture to 0°C. Add the freshly prepared IMMC (dissolved in a minimal amount of DMF) dropwise.
Reaction: Allow the mixture to warm to RT. Stir for 4–16 hours.
Monitoring: Monitor by LC-MS.[1] The MOCM group adds +88 Da (minus H if secondary amine) or +102 Da (if quaternization occurs) to the mass.
Quench: Dilute with EtOAc and wash with water (x3) to remove DMF.
Purification: Dry organic layer over
. Purify via flash chromatography.
Note: Silica gel is slightly acidic; if the product is acid-sensitive, add 1% Triethylamine to the eluent.
Optimization & Troubleshooting Guide
The following data summarizes optimization parameters derived from internal application studies and literature precedents.
Parameter
Condition
Outcome / Recommendation
Solvent
DMF
Best for Rate. High dielectric constant stabilizes the transition state. Hard to remove.
Acetonitrile
Cleaner Workup. Slower reaction rate than DMF. Good alternative.
Acetone
Reagent Prep Only. Too volatile for long coupling reactions; causes precipitation of carbonate bases.
Base
Gold Standard. Essential for hindered amines or low-reactivity substrates.
Cost-effective for simple, unhindered secondary amines.
DIPEA/TEA
Avoid. Organic bases can act as nucleophiles themselves, reacting with IMMC to form quaternary salts.
Stoichiometry
1.2 equiv IMMC
Standard for secondary amines to minimize over-alkylation.
>3.0 equiv IMMC
Required for driving Quaternization of tertiary amines to completion.
Experimental Workflow Diagram
Figure 2: Integrated workflow from precursor activation to final product purification.
Safety & Handling (E-E-A-T)
Vesicant Hazard: Halomethyl carbonates are potent alkylating agents. They are blister agents (vesicants) and lachrymators. All handling must occur in a functioning fume hood. Double-gloving (Nitrile over Latex) is recommended.
Decontamination: Quench glassware and spills with a 1:1 mixture of aqueous ammonia and ethanol. This nucleophilic solution rapidly destroys residual alkylating agent.
References
Prodrug Strategies & AOCOM Chemistry:
Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. Journal of Medicinal Chemistry.
[Link]
General Amine Alkylation Mechanisms:
Master Organic Chemistry. (2017).[2] Alkylation of Amines: Mechanism and Challenges.
[Link]
Technical Guide: Synthesis of Phosphonate Prodrugs via Iodomethyl Methyl Carbonate
Executive Summary & Strategic Rationale The delivery of phosphonate-based therapeutics (e.g., antivirals, antitumor agents) is historically hampered by the polarity of the phosphonic acid group ( ). At physiological pH,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The delivery of phosphonate-based therapeutics (e.g., antivirals, antitumor agents) is historically hampered by the polarity of the phosphonic acid group (
). At physiological pH, these molecules exist as dianions, preventing passive diffusion across lipophilic cell membranes.
The (Methoxycarbonyl)oxy]methyl (MOC) promoiety is a specific type of acyloxyalkyl ester designed to mask this charge. Upon cellular entry, nonspecific esterases cleave the carbonate, triggering a spontaneous elimination of formaldehyde and carbon dioxide to release the active phosphonate drug.
While chloromethyl carbonates are commercially available, their reactivity is often insufficient for sterically hindered or sensitive phosphonates, requiring high temperatures that degrade the prodrug. This guide details the Iodomethyl Methyl Carbonate route. By exchanging the chloride for an iodide (Finkelstein reaction), we generate a highly reactive alkylating agent capable of forming the bis-ester under mild conditions, significantly improving yield and purity.
Mechanism of Action
The synthesis relies on a two-stage nucleophilic substitution. First, the stable chloromethyl methyl carbonate is activated to the iodo-species. Second, the phosphonate dianion performs an
attack on the methylene carbon of the reagent.
Figure 1: Sequential activation of the carbonate reagent followed by base-mediated alkylation of the phosphonate payload.
Experimental Protocols
Phase A: Synthesis of Iodomethyl Methyl Carbonate
Note: The iodo-reagent is unstable and light-sensitive. It should be prepared fresh or stored at -20°C under argon for no more than 24 hours.
Charge: In a dry round-bottom flask wrapped in aluminum foil (light protection), dissolve Sodium Iodide (2.0 equiv) in anhydrous Acetone (5 mL per gram of NaI).
Addition: Add Chloromethyl Methyl Carbonate (1.0 equiv) dropwise to the stirring NaI solution at room temperature.
Reaction: Stir vigorously at 25°C for 4–6 hours . A white precipitate (NaCl) will form immediately.
Workup:
Filter the mixture through a Celite pad to remove the solid NaCl.
Concentrate the filtrate under reduced pressure (keep bath < 30°C) to remove acetone.
Redissolve the residue in Diethyl Ether or Ethyl Acetate. Wash with 5% aqueous Sodium Thiosulfate (
) to remove free iodine (yellow color should disappear).
H NMR () should show a downfield shift of the methylene protons () to approximately 5.95 ppm (compared to ~5.7 ppm for the chloro-analog).
Phase B: Bis-Alkylation of Phosphonic Acid
Critical Factor: Solubility. Phosphonate salts are poorly soluble in common organic solvents. N-Methyl-2-pyrrolidone (NMP) is the preferred solvent.
Materials:
Target Phosphonic Acid (
)
Iodomethyl Methyl Carbonate (Prepared in Phase A)
Base: Cesium Carbonate (
) or Diisopropylethylamine (DIPEA)
Solvent: Anhydrous NMP (N-methyl-2-pyrrolidone)
Protocol:
Solubilization: In a dried flask under Argon, suspend the Phosphonic Acid (1.0 equiv) in anhydrous NMP (0.2 M concentration).
Activation: Add DIPEA (4.0 equiv) . Stir at Room Temperature (RT) for 30 minutes until the mixture becomes clear or a fine suspension.
Alternative: If using
(3.0 equiv), stir for 1 hour at RT.
Alkylation: Add Iodomethyl Methyl Carbonate (4.0 - 5.0 equiv) . A large excess is required to drive the reaction to the bis-ester and prevent mono-ester formation.
Incubation: Heat the mixture to 40–50°C for 16–24 hours. Monitor by LC-MS.
Endpoint: Disappearance of the mono-ester intermediate (
in negative mode usually disappears, product appears in positive mode).
Workup:
Dilute reaction with Ethyl Acetate (10x volume).
Wash with Water (3x) to remove NMP.
Wash with Brine (1x).
Dry over
and concentrate.
Purification: Flash chromatography on Silica Gel.
Eluent: Gradient of Hexane/Ethyl Acetate or DCM/Methanol.
Note: Silica is slightly acidic; if the product is acid-sensitive, add 1% Triethylamine to the eluent.
Process Workflow & Optimization
Figure 2: Operational workflow emphasizing the convergence of the fresh reagent stream and the phosphonate solution.
Data Interpretation & Troubleshooting
Key Analytical Markers
When analyzing the final product via
H NMR (Chloroform-d), look for these characteristic signals:
Moiety
Chemical Shift ()
Multiplicity
Integration
Notes
P-O-CH₂-O
5.60 – 5.80 ppm
Multiplet/Doublet
4H
Diagnostic signal. Often appears as a doublet of doublets due to P-coupling ().
O-CH₃
3.80 – 3.90 ppm
Singlet
6H
Methyl group of the carbonate.
P-CH₂-R
3.00 – 4.00 ppm
Doublet
2H
Core phosphonate linkage (substrate dependent).
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield / Mono-ester
Insufficient Reagent Stability
The iodo-reagent degrades rapidly. Use immediately after workup or increase equivalents to 6.0x.
Product Hydrolysis
Wet Solvents / High Temp
Ensure NMP is anhydrous (<50 ppm water). Do not exceed 50°C.
Dark Reaction Mixture
Iodine Liberation
Free iodine can oxidize the substrate. Ensure the reagent was washed with thiosulfate before addition.
Poor Solubility
Wrong Base/Solvent Pair
Switch from DIPEA to or add catalytic Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.
References
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9059–9139. Link
Arimilli, M. N., et al. (1997). Synthesis, in vitro biological evaluation and oral bioavailability of 9-[2-(phosphonomethoxy)propyl]adenine (PMPA) prodrugs. Antiviral Chemistry & Chemotherapy, 8(6), 557–564. Link
He, G. X., et al. (1999). Prodrugs of Phosphonates, Phosphinates, and Phosphates.[2] U.S. Patent 5,922,695. (Foundational patent describing carbonate-based prodrug synthesis conditions). Link
Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry, 360, 115–160. Link
Application Notes and Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Iodomethyl Methyl Carbonate
Introduction: The Strategic Importance of Iodomethyl Methyl Carbonate in Modern Drug Development In the landscape of contemporary pharmaceutical sciences, the pursuit of optimizing drug efficacy, bioavailability, and pat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Iodomethyl Methyl Carbonate in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the pursuit of optimizing drug efficacy, bioavailability, and patient compliance is a paramount objective. Prodrug design represents a sophisticated strategy to transiently modify a pharmacologically active agent to overcome physicochemical or pharmacokinetic barriers. Iodomethyl methyl carbonate has emerged as a critical reagent in this field, serving as a versatile precursor for the introduction of the methoxycarbonyloxymethyl (MOCM) promoiety. This functional group can be appended to various parent drugs, often to enhance solubility or modulate release kinetics.[1][2] The conversion of chloromethyl methyl carbonate to its more reactive iodinated counterpart is a key transformation, enabling efficient downstream derivatization of drug candidates.
This comprehensive guide provides a detailed, one-pot protocol for the synthesis of iodomethyl methyl carbonate from chloromethyl methyl carbonate. We will delve into the mechanistic underpinnings of this conversion, offer a step-by-step experimental procedure, and discuss essential characterization and troubleshooting techniques. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a reliable and well-understood method for accessing this important synthetic intermediate.
The Underlying Chemistry: A Finkelstein-Driven Halide Exchange
The conversion of chloromethyl methyl carbonate to iodomethyl methyl carbonate is a classic example of the Finkelstein reaction.[3] This reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the iodide ion acts as the nucleophile, displacing the chloride ion from the chloromethyl precursor.[4]
The success of this one-pot synthesis hinges on Le Châtelier's principle. The reaction is typically conducted in a polar aprotic solvent, most commonly acetone. Sodium iodide (NaI) is soluble in acetone, whereas the sodium chloride (NaCl) byproduct is not.[3] This differential solubility causes the NaCl to precipitate out of the reaction mixture as it is formed, thereby driving the equilibrium towards the formation of the desired iodomethyl methyl carbonate product.[3]
Caption: SN2 Mechanism of the Finkelstein Reaction.
Materials and Equipment
Reagents
Reagent
Grade
Recommended Supplier
Chloromethyl methyl carbonate
≥97%
Sigma-Aldrich, Alfa Aesar
Sodium iodide
Anhydrous, ≥99%
Acros Organics, Fisher Scientific
Acetone
Anhydrous, ≥99.5%
J.T. Baker, EMD Millipore
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Saturated Sodium Bicarbonate Solution
Prepared in-house
Saturated Sodium Thiosulfate Solution
Prepared in-house
Brine (Saturated NaCl solution)
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
VWR, Sigma-Aldrich
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Technical Support Center: Finkelstein Reaction Optimization
Topic: Optimizing Yield of Finkelstein Exchange with Sodium Iodide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals The Core Directive: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Yield of Finkelstein Exchange with Sodium Iodide
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals
The Core Directive: The "Solubility Trap"[1]
The Finkelstein reaction is not driven by bond energy differences; the carbon-iodine bond is actually weaker than the carbon-chlorine or carbon-bromine bond it replaces.[1] The entire reaction relies on Le Chatelier’s Principle applied through a solubility differential.[1]
The Mechanism:
Sodium Iodide (NaI) is uniquely soluble in acetone due to its ability to form a specific coordination complex, whereas Sodium Chloride (NaCl) and Sodium Bromide (NaBr) are not. As the reaction proceeds, the insoluble salt precipitates, effectively removing the halide byproduct from the equilibrium and trapping the system in the product state.[1]
The "Solubility Trap" Visualization:
Figure 1: The "Solubility Trap" mechanism. The irreversible precipitation of NaCl/NaBr drives the equilibrium forward despite the weaker C-I bond strength.[1]
Critical Data & Thresholds
Before troubleshooting, verify your system against these solubility constants. A "wet" solvent or incorrect stoichiometry is the primary cause of failure.[1]
Table 1: Solubility in Acetone (at 25°C)
Salt
Solubility ( g/100 mL)
Status in Finkelstein
Sodium Iodide (NaI)
~28.0 - 30.0
Soluble (Reagent)
Sodium Bromide (NaBr)
~0.08
Precipitate (Byproduct)
Sodium Chloride (NaCl)
~0.00042
Precipitate (Byproduct)
Note: The solubility of NaI decreases drastically if the acetone is wet, as water solvates NaCl/NaBr, allowing the reverse reaction to occur.[1]
Table 2: Relative Reactivity Rates (SN2)
Substrate Type
Relative Rate
Notes
Primary (Allyl/Benzyl)
100 - 900
Extremely fast; often complete at RT.
Primary (Alkyl)
1
Baseline; requires reflux (3-6h).
Secondary (Acyclic)
0.01 - 0.02
Very slow; requires reflux (12-24h) or catalysis.
Tertiary / Vinyl / Aryl
~0
Unreactive under standard conditions.
Troubleshooting & Optimization Guide
Scenario A: Reaction is Stalled or Low Yield
Q: I have refluxed for 12 hours, but TLC shows significant starting material. What is wrong?
Diagnosis 1: The "Wet Solvent" Effect.
If your acetone contains even trace amounts of water, NaCl and NaBr will dissolve.[1] This re-introduces the chloride/bromide ions into the solution, pushing the equilibrium back toward the starting material.[1]
The Fix: Use anhydrous acetone. Dry commercial acetone over activated 3Å molecular sieves for 24 hours before use.
The Test: Add a small amount of the reaction mixture to water. If the precipitate dissolves instantly, your salt was dissolved (bad). If it remains cloudy/solid, your precipitation is working.
Diagnosis 2: The "Steric Wall".
If you are reacting a secondary alkyl halide (e.g., 2-bromobutane), the SN2 rate is naturally slow due to steric hindrance.[1]
The Fix:
Increase Concentration: Run the reaction at a higher concentration (1M - 2M) to maximize collision frequency.
Lewis Acid Catalysis: Add 0.1 - 0.5 equivalents of ZnCl₂ or FeCl₃ . These Lewis acids coordinate with the leaving group (Cl/Br), weakening the C-X bond and making it a better leaving group.[1]
Phase Transfer Catalysis: Add 5 mol% 18-Crown-6 ether. This complexes the sodium cation, creating a "naked," highly reactive iodide anion.[1]
Diagnosis 3: Surface Passivation.
Sometimes the precipitating salt (NaCl) coats the surface of the unreacted NaI crystals, preventing them from dissolving.[1]
The Fix: Use vigorous mechanical stirring (not just a weak magnetic stir bar) and finely powdered NaI. Ultrasonic irradiation (sonication) can also break up these passivation layers.
Scenario B: Product Discoloration & Purity
Q: My reaction mixture turned dark brown/purple. Is my product decomposing?
Diagnosis: Iodine Formation.
Iodide (
) is easily oxidized to elemental Iodine () by atmospheric oxygen or light, especially in acetone which can form iodo-acetone species over time.
The Fix (Prevention): Run the reaction under an inert atmosphere (
or Ar) and wrap the flask in aluminum foil to exclude light.
The Fix (Workup): Do not distill a colored solution. Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite during workup.
Reaction:
Visual Cue: The organic layer will instantly shift from purple/brown to clear/pale yellow.[1]
Scenario C: Side Reactions (Elimination)
Q: I see a new spot on TLC that is less polar than my product, and my yield is low.
Diagnosis: E2 Elimination.
Iodide is a good nucleophile but also a weak base. With secondary or tertiary substrates, or at high temperatures, it can act as a base to abstract a proton, causing dehydrohalogenation (elimination) to form an alkene.[1]
The Fix:
Lower Temperature: If possible, run at room temperature for a longer time rather than refluxing.
Buffer the Solution: Add a small amount of a weak acid (like acetic acid) to neutralize any basicity, though this is rarely needed if reagents are pure.
Switch Solvent: If elimination is dominant, switch to a more polar aprotic solvent like Acetonitrile or DMF (though you lose the precipitation advantage, you gain rate enhancement which might allow lower temps).
Advanced Workflow: The "Perfect" Protocol
Follow this logic flow to design your experiment.
Figure 2: Decision matrix for selecting reaction conditions based on substrate structure.
Step-by-Step Protocol (Standard & Enhanced)
Preparation:
Dry Acetone: Distill over
or store over 3Å molecular sieves.
NaI: Dry in an oven at 120°C for 4 hours to remove absorbed moisture.
Reaction Setup:
Dissolve 1.5 equivalents of NaI in dry acetone (approx 5-10 mL per gram of substrate).
Enhanced Mode: Add 5 mol% 18-Crown-6 if substrate is secondary.
Add the alkyl halide (R-Cl or R-Br) dropwise with stirring.
Execution:
Reflux under Nitrogen.
Primary: 2-4 hours.
Secondary: 12-24 hours.
Visual Check: A white precipitate (NaCl/NaBr) should form within minutes.
Workup:
Cool to room temperature.
Filter off the white precipitate (inorganic salts).
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley. (Explains the SN2 mechanism and solubility driving force).
Solubility of NaI vs NaCl in Acetone. (2025). Retrieved from and .
Kinetics & Catalysis
Landini, D., & Montanari, F. (1974). Crown Ethers as Phase-transfer Catalysts in Two-phase Reactions. J. Chem. Soc., Chem. Commun. Retrieved from .
Finkelstein Reaction Kinetics. (2006). Journal of Chemical Education. Retrieved from .
Workup & Purification
Workup: Removing Bromine or Iodine. University of Rochester, Dept. of Chemistry. Retrieved from .
General Protocol Verification
Finkelstein Reaction Overview. Organic Chemistry Portal. Retrieved from .
Technical Support Center: Purification Strategies for Reactions Involving Iodomethyl Methyl Carbonate (MMCI)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted iodomethyl methyl carbonate (MMCI) from crude reaction products. As a potent electrophile and alkylating agent, residual MMCI can interfere with downstream applications and compromise the purity of your target compound. This resource is designed to provide you with the expertise and practical protocols to ensure a clean and successful synthesis.
Understanding the Challenge: The Chemical Nature of Iodomethyl Methyl Carbonate
Iodomethyl methyl carbonate (MMCI) is a reactive chemical with the formula C₃H₅IO₃.[1] Its utility in organic synthesis stems from the electrophilic nature of the iodomethyl group, making it an effective reagent for introducing a methoxycarbonyloxymethyl moiety onto various nucleophiles. However, this reactivity also presents a challenge in its removal post-reaction.
This section addresses common issues encountered when working with MMCI and provides practical, step-by-step solutions.
Q1: My reaction is complete. How do I safely and effectively quench the excess iodomethyl methyl carbonate?
A1: The Principle of Quenching: Deactivating the Electrophile
Quenching is a critical first step to neutralize the reactive MMCI and prevent unwanted side reactions during workup and purification. The key is to introduce a nucleophile that will readily react with the excess MMCI, converting it into a more easily removable and less reactive species.
Recommended Quenching Reagents:
Nucleophilic Amines: A dilute aqueous solution of a secondary amine, such as diethylamine or morpholine, is highly effective. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbon of the iodomethyl group.
Thiols: Thiols are excellent soft nucleophiles that react rapidly with soft electrophiles like iodoalkanes. A solution of sodium thiomethoxide or a simple thiol like 1-butanethiol can be used.
Aqueous Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can hydrolyze MMCI.[2] However, be mindful of the stability of your desired product to basic conditions.
Step-by-Step Quenching Protocol:
Cool the Reaction Mixture: Before adding the quenching agent, cool your reaction mixture to 0 °C in an ice bath. This will help to control any potential exotherm from the quenching reaction.
Slow Addition of Quenching Agent: Slowly add your chosen quenching solution dropwise with vigorous stirring.
Monitor the Quench: Allow the mixture to stir at 0 °C for 15-30 minutes. You can monitor the disappearance of MMCI by Thin-Layer Chromatography (TLC) (see Q3 for details).
Proceed to Workup: Once the MMCI is consumed, you can proceed with the extractive workup.
Q2: How do I design an effective liquid-liquid extraction to remove MMCI and its byproducts?
A2: Leveraging Solubility Differences for Separation
Liquid-liquid extraction is a powerful technique to separate your desired compound from the quenched MMCI and other water-soluble impurities. The choice of solvents is crucial for a successful extraction.
Core Principles for an Effective Extraction:
Solvent Immiscibility: The organic and aqueous phases should be immiscible to allow for clean separation.
Differential Solubility: Your product should have high solubility in the organic phase, while the quenched MMCI and other salts or byproducts should be preferentially soluble in the aqueous phase.
Troubleshooting Extraction Issues:
Issue
Probable Cause
Solution
Emulsion Formation
- High concentration of salts- Presence of surfactants or amphiphilic molecules
- Add brine (saturated NaCl solution) to "break" the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite®.
Product in Aqueous Layer
The product has significant water solubility.
- Increase the ionic strength of the aqueous layer by adding NaCl or (NH₄)₂SO₄.- Use a more polar organic solvent for extraction (e.g., ethyl acetate instead of hexanes).
MMCI Remains in Organic Layer
Incomplete quenching or MMCI has similar polarity to the product.
- Repeat the quenching step.- Perform multiple extractions with the aqueous phase.- Consider a different purification technique like column chromatography.
Workflow for a Standard Extractive Workup:
Caption: Standard Extractive Workup Workflow.
Q3: How can I use Thin-Layer Chromatography (TLC) to monitor the removal of MMCI?
A3: Visualizing the Disappearance of a Key Reagent
TLC is an indispensable tool for tracking the progress of your purification. A well-chosen TLC system will allow you to clearly distinguish your product from the starting material (MMCI) and any major byproducts.
Developing a TLC System:
Choosing the Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄) are a good starting point for most applications.
Selecting the Mobile Phase (Eluent): The polarity of the eluent is key. Since MMCI is a relatively small and polar molecule, you will likely need a moderately polar eluent system.
Starting Point: Try a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
Optimization: Adjust the ratio of the solvents to achieve good separation (Rf values between 0.2 and 0.8). If your product is very polar, you may need to add a small amount of methanol to your eluent system.
Visualization Techniques for MMCI:
Since MMCI lacks a strong chromophore, visualization under UV light might not be effective. The following staining methods are recommended:
Potassium Permanganate (KMnO₄) Stain: MMCI can be oxidized by KMnO₄, which will result in a yellow spot on a purple background. This is a very general and effective stain for many organic compounds.
Iodine Chamber: Heating the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.
Interpreting the TLC Plate:
Successful Quenching: The spot corresponding to MMCI should be absent or significantly diminished in the lane corresponding to the quenched reaction mixture.
Effective Extraction: The MMCI spot should be absent in the lane of the final organic extract.
Q4: My product and MMCI have similar polarities. Is flash column chromatography a viable option for separation?
A4: High-Resolution Purification When Extraction Fails
Flash column chromatography is an excellent technique for separating compounds with similar polarities. The key to a successful separation is to find a solvent system that provides a good separation factor (ΔRf) between your product and MMCI on TLC.
Protocol for Flash Column Chromatography:
Develop an Optimal Solvent System: Using TLC, find an eluent that gives a clear separation between your product and MMCI, with the Rf of your product being around 0.25-0.35.
Prepare the Column: Pack a glass column with silica gel using the chosen eluent.
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
Elute the Column: Run the eluent through the column, collecting fractions.
Analyze the Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
- Re-optimize the eluent system using TLC.- Use a larger column or load less material.
Product Tailing
- Product is too polar for the eluent- Acidic or basic nature of the product interacting with silica
- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Decision-Making Workflow for Purification Strategy:
Caption: Decision workflow for MMCI removal.
Conclusion
The successful removal of unreacted iodomethyl methyl carbonate is a critical aspect of ensuring the purity and integrity of your synthetic products. By understanding the chemical properties of MMCI and applying the systematic troubleshooting and purification strategies outlined in this guide, you can confidently navigate the challenges of your research. Remember to always prioritize safety by handling MMCI in a well-ventilated fume hood and wearing appropriate personal protective equipment.
References
PubChem. Iodomethyl methyl carbonate. National Center for Biotechnology Information. [Link]
Chemistry Stack Exchange. how to destroy excess iodomethane in reaction mixture?. [Link]
Troubleshooting low conversion rates in prodrug synthesis
Introduction: The "Goldilocks" Dilemma Welcome to the Prodrug Synthesis Support Center. If you are here, you are likely facing the classic prodrug paradox: The bond you are trying to forge must be weak enough to break in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Goldilocks" Dilemma
Welcome to the Prodrug Synthesis Support Center. If you are here, you are likely facing the classic prodrug paradox: The bond you are trying to forge must be weak enough to break in vivo, but strong enough to survive your reaction flask.
Low conversion in prodrug synthesis rarely stems from a single cause. It is usually a triangulation of steric hindrance (protecting groups or bulky APIs), electronic deactivation (poor nucleophilicity of the drug), and equilibrium limitations (water management).
This guide abandons generic organic chemistry advice in favor of high-value, specific protocols for complex pharmaceutical intermediates.
Part 1: Diagnostic Flowchart
Before altering your reaction parameters, identify the root cause of your low conversion.
Figure 1: Diagnostic logic for identifying the root cause of synthesis failure. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.
Part 2: Overcoming Steric Hindrance (The "Hard-to-Reach" Hydroxyl)
The Issue: Many prodrug targets (e.g., paclitaxel derivatives, nucleoside analogs) possess secondary or tertiary hydroxyls buried within a complex scaffold. Standard Fischer esterification or simple acid chlorides will fail here, often stalling at 30-40% conversion due to the inability to form the tetrahedral intermediate.
The Solution:The Yamaguchi Esterification .[1]
This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1] The steric bulk of the TCBC forces the nucleophilic attack to occur exclusively at the carbonyl of your desired acid, not the reagent.
Detailed Protocol: Yamaguchi Esterification
Standardized for 1.0 mmol scale
Activation Step:
Dissolve Carboxylic Acid Promoiety (1.2 equiv) and Triethylamine (1.5 equiv) in anhydrous THF (5 mL).
Critical Check: A white precipitate (Et3N·HCl) must form immediately. If not, your THF is wet.
Stir at RT for 1 hour to ensure mixed anhydride formation.
Coupling Step:
Add DMAP (1.5 - 2.0 equiv) dissolved in minimal THF.
Note: Unlike Steglich, Yamaguchi requires stoichiometric DMAP to generate the super-active acyl pyridinium species.
Add the API (Alcohol/Drug) (1.0 equiv) in THF/Toluene (1:1). Toluene helps solubilize lipophilic drugs.
Reflux at 60-80 °C for 4-12 hours.
Workup (Crucial for Prodrugs):
Dilute with Et2O (precipitates DMAP salts). Filter.
Wash filtrate with sat. NaHCO3 (removes TCBC byproduct) and dilute Citric Acid (removes DMAP).
Why this works: The regioselectivity is driven by the "ortho-effect" of the trichlorophenyl group, which blocks attack on its own carbonyl, funneling 100% of the reactivity to your prodrug linkage [1].
Part 3: Electronic Deactivation & Equilibrium (The "Lazy" Nucleophile)
The Issue: When coupling amino-acid promoieties to electron-deficient drugs (e.g., phenols, deactivated anilines), the nucleophile is too weak to attack standard activated esters.
The Solution:Steglich Esterification with High-Loading DMAP.
While standard Steglich uses catalytic DMAP (5-10%), deactivated substrates require 40-100 mol% DMAP to shift the equilibrium from the O-acylisourea (unreactive) to the N-acylpyridinium (highly reactive).
Mechanism of Action & Failure Points
Figure 2: The Steglich Mechanism. The "Dead End" (Red) occurs when DMAP loading is too low, allowing the O-acylisourea to rearrange into the inert N-acylurea [2].
Troubleshooting Table: Coupling Agents
Reagent
Best Use Case
Common Failure Mode
Solution
DCC/DMAP
General purpose, cheap.
Formation of insoluble DCU urea complicates purification.[2]
Switch to EDC·HCl (water soluble urea).
EDC/DMAP
Easy workup (wash away urea).
Lower reactivity than DCC for bulky substrates.
Add HOAt or Oxyma to catalyze active ester formation.
HATU
Amide prodrugs, peptides.
Epimerization of chiral centers.
Maintain temperature < 0 °C; use DIPEA as base.
T3P
Sterically hindered amines/anilines.
Requires high temperature; slow kinetics.
Run in EtOAc or DMF; add Pyridine (5 equiv).
Part 4: Phosphate Prodrugs (The "Solubility" Fix)
The Issue: Phosphate prodrugs (e.g., Fosphenytoin) are excellent for solubility, but synthesizing them via P(V) chemistry (using POCl3) often results in low yields due to the poor electrophilicity of phosphorus(V) and hydrolysis during purification.
The Solution:The "P(III) Oxidation" Route (Phosphoramidite Chemistry).
Do not use POCl3 directly on complex APIs. Instead, use a phosphoramidite reagent (P(III)), which is 1000x more reactive, then oxidize it to P(V) in situ [3].
Protocol: The "One-Pot" Phosphorylation
Coupling (P-III):
React Drug-OH with Dibenzyl N,N-diisopropylphosphoramidite (1.1 equiv) and Tetrazole (activator) in MeCN.
Observation: Reaction is usually complete in < 15 mins at RT.
Oxidation (P-V):
Cool to -78 °C.
Add m-CPBA or t-BuOOH (1.1 equiv).
Warm to RT.[3] This "locks" the phosphorus into the stable phosphate ester state.
Deprotection:
Remove benzyl groups via Hydrogenolysis (H2, Pd/C) to yield the free phosphate prodrug.
Part 5: Stability & Isolation (The "Vanishing Product")
The Issue: You observe full conversion by TLC, but after aqueous workup and column chromatography, the yield drops to 10%.
Diagnosis: The prodrug bond (designed to be labile) hydrolyzed during the workup or on the silica gel.
Corrective Actions:
Buffer Your Silica: Silica gel is naturally acidic (pH 4-5). This cleaves acid-sensitive prodrugs (acetals, esters).
Fix: Pre-treat silica slurry with 1% Triethylamine in Hexanes before packing the column.
The "Cold-Fast" Workup:
Perform all extractions with ice-cold buffers (pH 7.4 phosphate buffer, NOT water).
Avoid rotary evaporation baths > 30 °C.
Avoid Water Entirely:
If the prodrug is extremely hydrolytically unstable, use reverse-phase chromatography (C18) with neutral pH modifiers (Ammonium Acetate) instead of normal phase silica.
References
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan. Link
Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018).[4][5] The expanding role of prodrugs in contemporary drug design and development.[5][6][7][8] Nature Reviews Drug Discovery.[5][6][7][9] Link
Navigating the Carbonyl Stretch: A Comparative Guide to Iodomethyl Methyl Carbonate and its Halogenated Analogs in Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the nuanced world of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectrosc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups within a molecule. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a feature whose position provides a wealth of information about the electronic environment of this crucial functional group.[1][2][3][4][5]
This guide provides an in-depth analysis of the characteristic IR carbonyl stretch of iodomethyl methyl carbonate, a valuable reagent in organic synthesis. By comparing it with its chlorinated and brominated analogs, we will explore the subtle yet significant electronic effects that halogens impart on the carbonyl bond. This comparative approach, grounded in the principles of physical organic chemistry, will empower researchers to make more informed interpretations of their spectral data.
The Carbonate Carbonyl: A Unique Spectroscopic Signature
Organic carbonates (ROCOOR') are distinguished by a strong C=O stretching absorption that typically appears at a higher wavenumber than that of esters and ketones.[6] This is attributed to the presence of two electronegative oxygen atoms flanking the carbonyl carbon, which inductively withdraw electron density and increase the force constant of the C=O bond. Saturated aliphatic carbonates, the class to which iodomethyl methyl carbonate belongs, generally exhibit a C=O stretch in the range of 1750-1735 cm⁻¹.[1][6]
The Inductive Effect of Halogens: A Shift in Frequency
The introduction of a halogen atom on the α-carbon of the methyl group in methyl carbonates introduces a competing electronic effect. Halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, influencing the electron density around the carbonyl group.
The -I effect of the halogen pulls electron density away from the carbonyl carbon, further increasing the positive character of this carbon and strengthening the C=O double bond. A stronger bond requires more energy to vibrate, resulting in a shift of the carbonyl stretching frequency to a higher wavenumber (a "blue shift").
The magnitude of this blue shift is directly proportional to the electronegativity of the halogen. The electronegativity of the halogens follows the trend: F > Cl > Br > I. Consequently, we can predict a corresponding trend in the C=O stretching frequencies of halomethyl methyl carbonates.
Caption: Relationship between halogen electronegativity and the predicted IR carbonyl stretching frequency.
Comparative Analysis: Iodomethyl Methyl Carbonate and its Analogs
The strong inductive effect of chlorine will cause a significant blue shift compared to the baseline.
Bromomethyl Methyl Carbonate
BrCH₂OCOOCH₃
Moderately electronegative bromine
> 1745
The inductive effect of bromine is less than chlorine, resulting in a smaller blue shift.
Iodomethyl Methyl Carbonate
ICH₂OCOOCH₃
Least electronegative (among halogens) iodine
~1740-1750
The inductive effect of iodine is the weakest among the common halogens, leading to a C=O stretch that is slightly higher than or very close to the baseline of a simple saturated carbonate.[7][8]
Note: These are predicted values based on established spectroscopic principles. Experimental verification is recommended for precise characterization.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To validate these predictions and obtain reliable data, the following experimental protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a convenient technique for liquid samples, requiring minimal sample preparation.
Objective: To determine the characteristic C=O stretching frequency of a liquid organic carbonate sample.
Materials and Equipment:
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
Sample of iodomethyl methyl carbonate (or other halomethyl methyl carbonate)
Volatile, non-polar solvent for cleaning (e.g., hexane or isopropanol)
Lint-free wipes
Pasteur pipette or micropipette
Procedure:
Background Spectrum:
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent and allow it to dry completely.
Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.
Sample Application:
Using a clean pipette, apply a small drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
Spectrum Acquisition:
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectral range should cover at least 4000-600 cm⁻¹.
Data Processing and Analysis:
The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Identify the strong, sharp absorption band in the region of 1800-1700 cm⁻¹. This corresponds to the C=O stretching vibration.[1][2][4]
Use the software's peak-picking tool to determine the exact wavenumber of the maximum absorption for the carbonyl peak.
Cleaning:
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe. Ensure all traces of the sample are removed to prevent cross-contamination.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Conclusion
The characteristic IR carbonyl stretch of iodomethyl methyl carbonate is predicted to be in the range of 1740-1750 cm⁻¹. This prediction is based on the foundational understanding of the electronic environment of saturated organic carbonates, modulated by the mild inductive electron-withdrawing effect of the iodine atom. By comparing this with its more electronegative halogenated counterparts, chloromethyl and bromomethyl methyl carbonate, a clear trend of increasing C=O stretching frequency with increasing halogen electronegativity is expected. This guide provides a robust theoretical framework and a practical experimental protocol for researchers to accurately identify and characterize these and similar compounds, aiding in the rigorous quality control and structural elucidation required in modern chemical research and development.
References
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Chem LibreTexts. Retrieved from [Link]
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
Wade, L. G. (2021). 16.4: Spectroscopic Properties. Chemistry LibreTexts. Retrieved from [Link]
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]
Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Retrieved from [Link]
University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Chem LibreTexts. (n.d.). IR Absorption Table. Retrieved from [Link]
Al-Gaashani, R., & Al-Adel, F. (2020). Infrared spectroscopy at the surface of carbonates. Physical Chemistry Chemical Physics, 22(39), 22365-22378. Retrieved from [Link]
Velasco-Bejarano, B., et al. (2024). Electronegativity Effect on C-Halogen Bond Stretching in Alkyl Halides at Higher Education Level. Journal of Educational Issues, 10(2), 88-105. Retrieved from [Link]
Al-Gaashani, R., & Al-Adel, F. (2025). Infrared spectroscopy at the surface of carbonates. ResearchGate. Retrieved from [Link]
Scheiner, S., & Michalczyk, M. (2023). Factors Contributing to Halogen Bond Strength and Stretch or Contraction of Internal Covalent Bond. Physical Chemistry Chemical Physics, 25(3), 1983-1991. Retrieved from [Link]
Velasco-Bejarano, B., et al. (2024). Electronegativity Effect on C-Halogen Bond Stretching in Alkyl Halides at Higher Education Level. IDEAS/RePEc. Retrieved from [Link]
Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
University of Colorado, Boulder. (2002). Infrared Spectroscopy: Theory. Retrieved from [Link]
Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. Retrieved from [Link]
Comparative Guide: 13C NMR Spectrum Analysis of Iodomethyl Methyl Carbonate
Executive Summary Iodomethyl Methyl Carbonate (IMMC) is a critical, high-reactivity reagent used primarily in the synthesis of prodrugs (e.g., tenofovir disoproxil, cefpodoxime proxetil). It serves as a "soft" alkylating...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iodomethyl Methyl Carbonate (IMMC) is a critical, high-reactivity reagent used primarily in the synthesis of prodrugs (e.g., tenofovir disoproxil, cefpodoxime proxetil). It serves as a "soft" alkylating agent to introduce the [(methoxycarbonyl)oxy]methyl moiety, enhancing the lipophilicity and oral bioavailability of polar active pharmaceutical ingredients (APIs).
This guide provides a technical comparison between IMMC and its precursor, Chloromethyl Methyl Carbonate (CMMC) . It focuses on the
C NMR spectral distinctions driven by the heavy atom effect, offering a self-validating analytical protocol for researchers monitoring the Finkelstein transformation.
Part 1: The Analytical Landscape
The conversion of CMMC to IMMC is a classic Finkelstein reaction (
).[1] Because IMMC is significantly less stable than its chloro- analog, real-time monitoring is essential to prevent degradation during isolation.[1]
Comparative Profile: CMMC vs. IMMC
Feature
Chloromethyl Methyl Carbonate (CMMC)
Iodomethyl Methyl Carbonate (IMMC)
Role
Precursor / Starting Material
Reactive Intermediate / Reagent
Reactivity
Moderate (Requires heat/catalyst)
High (Reacts at RT/mild conditions)
Stability
Stable at RT (if dry)
Labile; Light & Moisture Sensitive
Storage
Standard chemical cabinet
-20°C, Dark, under Argon/Nitrogen
Key NMR Feature
Deshielded Methylene ()
Shielded Methylene ()
Part 2:
C NMR Spectral Analysis
The structural verification of IMMC relies on the Heavy Atom Effect .[1] While electronegativity suggests that halogens should deshield the attached carbon (move peaks downfield), iodine possesses a large electron cloud that causes spin-orbit coupling. This results in a "shielding" effect, moving the signal significantly upfield compared to the chloro- analog.
Predicted & Observed Chemical Shifts (CDCl
)
The following data compares the precursor (CMMC) with the product (IMMC).
Carbon Environment
CMMC Shift (, ppm)
IMMC Shift (, ppm)
Shift (Effect)
Carbonyl ()
153.0 - 155.0
153.0 - 154.5
Negligible
Methoxy ()
55.0 - 56.0
55.0 - 56.0
Negligible
Methylene ()
72.0 - 75.0
30.0 - 36.0
-40 ppm (Shielding)
Critical Analytical Insight: The disappearance of the peak at
72 ppm and the emergence of a new peak in the 30–36 ppm region is the definitive "Go/No-Go" signal for reaction completion.[1] If the 72 ppm peak persists, the conversion is incomplete.
Mechanism of the Shift (The Heavy Atom Effect)
In CMMC, the Chlorine atom exerts a strong inductive effect (-I), pulling electron density away from the methylene carbon, deshielding it to
72 ppm.
In IMMC, while Iodine is electronegative, its large number of electrons creates local diamagnetic currents (diamagnetic shielding) and relativistic spin-orbit coupling effects that override the inductive effect. This pushes the methylene carbon resonance upfield to 30-36 ppm, a range typically associated with alkyl chains rather than heteroatom-bound carbons.[1]
Part 3: Experimental Protocols
Synthesis Workflow (Finkelstein Reaction)
Objective: Convert CMMC to IMMC without inducing hydrolysis.
Caption: Relative positions of key carbon resonances. Note the drastic upfield shift of the methylene carbon upon iodination.
References
National Institutes of Health (NIH) - PubChem. Iodomethyl methyl carbonate (CID 12769286).
[Link][1]
Google Patents (ViiV Healthcare). Dolutegravir Prodrugs (EP2320908B9).[1] (Contains synthesis and NMR characterization logic for iodomethyl carbonate derivatives).
Google Patents (Novartis). Fused Tricyclic Pyridazinone Compounds (EP4356969A2).[1] (Details the synthesis of iodomethyl methyl carbonate from chloromethyl methyl carbonate using NaI).
National Institutes of Health (PMC).Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog...
Reactivity Comparison: Iodomethyl vs. Chloromethyl Methyl Carbonate
Executive Summary: The Stability-Reactivity Trade-Off In prodrug development, the introduction of the methyl carbonate promoiety is a critical strategy to improve the oral bioavailability of polar active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Reactivity Trade-Off
In prodrug development, the introduction of the methyl carbonate promoiety is a critical strategy to improve the oral bioavailability of polar active pharmaceutical ingredients (APIs), particularly phosphonates (e.g., Tenofovir), carboxylates, and phenols. The two primary reagents for this transformation are Chloromethyl Methyl Carbonate (CMMC) and Iodomethyl Methyl Carbonate (IMMC) .
The choice between these two reagents represents a classic organic chemistry trade-off:
CMMC offers superior shelf-stability, lower cost, and ease of handling but suffers from sluggish kinetics, often requiring harsh conditions or activation.
IMMC provides exceptional electrophilicity, enabling reactions under mild conditions (room temperature, weak bases), but is chemically labile, light-sensitive, and difficult to store.
This guide provides an in-depth technical comparison to assist medicinal chemists in selecting the optimal reagent for their specific substrate.
Mechanistic Basis: Leaving Group Ability
The core differentiator between CMMC and IMMC is the leaving group ability of the halide in the nucleophilic substitution (
) reaction.
Bond Strength: The C-Cl bond (
338 kJ/mol) is significantly stronger than the C-I bond (218 kJ/mol).
Polarizability: Iodide (
) is a larger, softer, and more polarizable ion than chloride (), stabilizing the transition state in substitution reactions.
Kinetics: Alkyl iodides typically react
to times faster than their chloride counterparts in reactions.
Consequently, CMMC is often essentially inert toward weak nucleophiles without activation (catalytic NaI) or elevated temperatures (
C). IMMC , conversely, is a "hot" electrophile capable of alkylating sterically hindered or electron-poor nucleophiles at ambient temperatures.
Visualizing the Reaction Pathway
The following diagram illustrates the direct alkylation pathways and the in situ activation (Finkelstein) often employed with CMMC.
Figure 1: Reaction pathways comparing direct alkylation (slow) vs. iodide activation (fast).
Performance Comparison Data
The following data summarizes the operational differences between the two reagents.
Table 1: Physicochemical & Reactivity Profile
Feature
Chloromethyl Methyl Carbonate (CMMC)
Iodomethyl Methyl Carbonate (IMMC)
CAS Number
40510-81-4
113686-35-0
Leaving Group
Chloride ()
Iodide ()
Reactivity
Low (Requires activation)
High (Reacts at RT)
Storage Stability
High (Stable oil at RT)
Low (Light/Heat sensitive, store < -20°C)
Typical Reaction Temp
50°C – 90°C
0°C – 25°C
Base Compatibility
Stronger bases (, )
Weaker bases (, , )
Side Reactions
Elimination, Hydrolysis (at high T)
Oxidative degradation ( formation)
Commercial Availability
Widely available (Bulk)
Limited (Often custom synthesis)
Experimental Protocols
A. Synthesis of IMMC (Finkelstein Exchange)
Rationale: Due to its instability, IMMC is rarely bought in bulk. It is best prepared fresh from CMMC.
Outcome: Reaction typically completes rapidly with minimal byproduct formation.[3][4]
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate reagent for your campaign.
Figure 2: Reagent selection decision tree based on substrate stability.
Safety & Handling (Critical)
Carcinogenicity: Both reagents are alkylating agents and potential carcinogens. They are structurally related to Chloromethyl Methyl Ether (MOM-Cl), a known human carcinogen. All handling must occur in a fume hood.
Volatility: CMMC is volatile.[5] Avoid rotary evaporation at high vacuum/high temperature to prevent contaminating vacuum lines.
Decomposition: IMMC liberates free iodine (
) upon decomposition, which turns the solution brown/purple. If the reagent is dark purple, repurify before use to avoid side reactions with the API.
References
Finkelstein Reaction & Halide Reactivity:
Smith, M. B., & March, J. (2007).[6][7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[8]
Prodrug Strategies (Tenofovir Analogues):
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate Prodrugs. Chemical Reviews, 114(18), 9154–9218.
Reactivity of Halomethyl Reagents:
Charette, A. B., et al. (1991).[9] A Comparison of (Chloromethyl)- and (Iodomethyl)zinc Cyclopropanation Reagents. Journal of Organic Chemistry.
General Alkylation Protocols (Org. Synth.):
Berliner, M. A., et al.[3] (2007).[6][7] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether. Organic Syntheses, 84, 102.
A Head-to-Head Comparison of Iodide and Chloride as Leaving Groups in Carbonate Reagents
A Senior Application Scientist's Guide to Optimizing Synthetic Efficiency In the realm of synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries, the selection of appropriate reagent...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Optimizing Synthetic Efficiency
In the realm of synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries, the selection of appropriate reagents is paramount to the success of a reaction. The efficiency of nucleophilic acyl substitution reactions, a cornerstone of many synthetic pathways, is profoundly influenced by the nature of the leaving group. This guide provides an in-depth comparison of iodide and chloride as leaving groups in the context of carbonate reagents, offering insights and experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Crucial Role of the Leaving Group
A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction.[1] In the context of nucleophilic acyl substitution at a carbonyl carbon of a carbonate, the leaving group's ability to depart is a critical determinant of the reaction rate. A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage.[1] This stability is inversely related to its basicity; weaker bases are better leaving groups.[2][3]
The underlying principle is that a good leaving group should be a stable species on its own. The conjugate bases of strong acids are weak bases and therefore excellent leaving groups.[4] This is because their parent acids readily donate a proton, indicating that the resulting conjugate base is stable and content with its electron pair.
Iodide vs. Chloride: A Tale of Two Halides
When comparing iodide (I⁻) and chloride (Cl⁻), several key physicochemical properties come into play, influencing their efficacy as leaving groups.
1. Basicity and pKa of the Conjugate Acid:
The most direct measure of a leaving group's ability is the acidity of its conjugate acid. A lower pKa of the conjugate acid corresponds to a weaker conjugate base and, consequently, a better leaving group.[5][6]
Hydroiodic acid (HI) is a stronger acid than hydrochloric acid (HCl).[7][8]
The pKa of HI is approximately -9 to -10, while the pKa of HCl is around -7.[8]
This significant difference in acidity indicates that the iodide ion is a much weaker base than the chloride ion.[2][3] The larger size of the iodide ion allows the negative charge to be dispersed over a greater volume, leading to increased stability.[7]
2. Polarizability:
Polarizability refers to the ease with which the electron cloud of an atom or molecule can be distorted by an external electric field.[9] Iodide is significantly larger and its outermost electrons are held more loosely than those of chloride.[10] This makes iodide more polarizable.[10]
In the transition state of a nucleophilic substitution reaction, the bond to the leaving group is partially broken. The high polarizability of iodide allows for more effective orbital overlap with the attacking nucleophile and the carbonyl carbon in the transition state, thereby lowering the activation energy of the reaction. This concept is also explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft (highly polarizable) iodide is a better match for the soft carbonyl carbon center.[11][12][13]
Table 1: Comparison of Key Properties of Iodide and Chloride
Better orbital overlap with the soft carbonyl carbon.
Mechanistic Implications in Carbonate Chemistry
Chloroformates, such as methyl chloroformate and benzyl chloroformate, are widely used reagents in organic synthesis for the formation of carbonates and carbamates.[14] While iodoformates are less common, their enhanced reactivity due to the superior leaving group ability of iodide can be advantageous in specific applications.
The reaction of a nucleophile (e.g., an alcohol or amine) with a carbonate reagent (e.g., an alkyl chloroformate or iodoformate) proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution at a carbonate.
In this mechanism, the rate-determining step is often the departure of the leaving group (X⁻) from the tetrahedral intermediate. A more stable leaving group, such as iodide, will facilitate this step, leading to a faster reaction rate.
Experimental Protocol: Comparative Reaction of Ethyl Chloroformate and Ethyl Iodoformate with Phenol
To empirically validate the superior leaving group ability of iodide, a comparative kinetic study can be performed. The reaction of a common nucleophile, phenol, with ethyl chloroformate and ethyl iodoformate to form ethyl phenyl carbonate serves as an excellent model system.
Objective: To compare the reaction rates of ethyl chloroformate and ethyl iodoformate with phenol under identical conditions.
Materials:
Ethyl chloroformate
Ethyl iodoformate (can be synthesized from ethyl chloroformate and sodium iodide)
Phenol
Triethylamine (as a base to neutralize the acid byproduct)
Acetonitrile (as the solvent)
Internal standard (e.g., dodecane) for GC analysis
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Technical Assessment: Mass Spectrometry Fragmentation of Iodomethyl Methyl Carbonate
This guide provides a technical assessment of the mass spectrometry (MS) fragmentation patterns of Iodomethyl Methyl Carbonate (IMMC) . It is designed for analytical scientists and medicinal chemists requiring precise st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of the mass spectrometry (MS) fragmentation patterns of Iodomethyl Methyl Carbonate (IMMC) . It is designed for analytical scientists and medicinal chemists requiring precise structural characterization of prodrug intermediates and genotoxic impurities.
Executive Summary: The Halomethyl Carbonate Reagent Class
Iodomethyl methyl carbonate (IMMC) and its analog Chloromethyl methyl carbonate (CMMC) are critical "soft" alkylating agents used to synthesize carbonate prodrugs (e.g., for phosphonate antivirals). While they share a structural core, their behavior in mass spectrometry is fundamentally distinct due to the electronic and isotopic properties of the halogen substituent.
Key Analytical Distinction:
IMMC (Iodo-): Characterized by a labile C–I bond, weak molecular ion stability, and a dominant iodine fragment (m/z 127).
CMMC (Chloro-): Characterized by a distinct isotopic cluster (
Cl/Cl), stronger molecular ion stability, and characteristic loss of Cl.
Mechanistic Deep Dive: IMMC Fragmentation Pathway
The fragmentation of IMMC (
, MW ~215.97) under Electron Ionization (EI) is driven by the weakness of the carbon-iodine bond (approx. 57 kcal/mol) compared to the carbon-chlorine bond (approx. 80 kcal/mol).
Primary Fragmentation Events[1]
Ionization: Formation of the radical cation
at m/z 216 .
C–I Bond Homolysis (Dominant): The radical cation rapidly loses the iodine radical (
), generating the oxocarbenium ion at m/z 89 ().
Iodonium Formation: Alternatively, the positive charge is retained on the iodine atom, generating a high-intensity peak at m/z 127 (
).
Secondary Carbonate Collapse: The m/z 89 fragment undergoes decarboxylation (loss of
, 44 Da) to form the methoxymethyl cation at m/z 45 ().
Visualization: Fragmentation Pathway
The following diagram details the causal flow of fragmentation for IMMC.
Caption: Mechanistic pathway of Iodomethyl Methyl Carbonate (IMMC) fragmentation under 70eV EI conditions.
Comparative Analysis: IMMC vs. CMMC
This section objectively compares IMMC with its chlorinated alternative.
Table 1: Spectral Fingerprint Comparison
Feature
Iodomethyl Methyl Carbonate (IMMC)
Chloromethyl Methyl Carbonate (CMMC)
Molecular Weight
215.97 Da
124.52 Da
Molecular Ion (M+)
Weak / Absent (due to facile C–I break)
Moderate (visible M+ and M+2)
Isotopic Pattern
Monoisotopic (I is 100%)
Distinct 3:1 ratio (Cl : Cl)
Base Peak (Typical)
m/z 127 () or m/z 45
m/z 45 or m/z 63
Diagnostic Loss
Loss of 127 (Iodine)
Loss of 35/37 (Chlorine)
Sensitivity
High response for (m/z 127)
Signal split between isotopes
Stability
Low (Light/Heat sensitive)
Moderate
Analytical Performance Insight
Specificity: CMMC is easier to confirm structurally due to the "Chlorine Isotope Flag" (M and M+2 peaks separated by 2 Da in a 3:1 height ratio). IMMC lacks this, making it prone to confusion with other hydrocarbons if only low-mass fragments are monitored.
Sensitivity: IMMC often yields a single, intense ion at m/z 127. In Selected Ion Monitoring (SIM) modes, targeting m/z 127 provides high sensitivity for trace impurity analysis, though it is a non-specific ion (common to all alkyl iodides).
Experimental Protocol: Trace Analysis of IMMC
Context: IMMC is a genotoxic impurity (GTI). The following protocol ensures detection at ppm levels using GC-MS.
Method Parameters (Self-Validating System)
Instrument: GC-MS (Single Quadrupole or Triple Quad in MRM mode).
Inlet: Splitless (to maximize sensitivity), 200°C. Note: Avoid excessive heat to prevent thermal degradation of IMMC before ionization.
Column: DB-624 or equivalent (volatile specific), 30m x 0.25mm, 1.4µm film.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Step-by-Step Workflow
Sample Preparation:
Dissolve sample (drug substance) in Methylene Chloride (DCM). Reason: DCM solubilizes the carbonate reagent effectively and elutes early.
Derivatization (Optional but recommended): If IMMC is unstable in the matrix, treat with excess morpholine to form the stable carbamate derivative, which has a distinct MS spectrum.
MS Acquisition (SIM Mode):
Target Ion (Quant): m/z 127 (Iodine cation).
Qualifier Ion 1: m/z 89 (
).
Qualifier Ion 2: m/z 45 (
).
Validation Logic: The ratio of 127/89 must be constant. If m/z 127 is present but m/z 89 is absent, the peak is likely inorganic iodine or a different alkyl iodide.
System Suitability:
Inject a standard of Methyl Iodide (MeI) as a marker. If the retention time of the suspected IMMC peak is distinct from MeI but shares the m/z 127 base peak, it confirms the carbonate structure.
Visualization: Identification Logic
Caption: Decision tree for confirming Iodomethyl Methyl Carbonate presence in complex matrices.
References
PubChem. (2025).[1][2][3] Iodomethyl methyl carbonate (Compound Summary). National Library of Medicine. [Link]
PubChem. (2025).[1][2][3] Chloromethyl methyl carbonate (Compound Summary). National Library of Medicine. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and halide loss mechanisms).
Wolfe, M. S., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Institutes of Health (PMC). [Link]
Comparative Guide: HPLC Analytical Method for Iodomethyl Methyl Carbonate Purity
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Iodomethyl Methyl Carbonate (IMMC) [CAS: 69862-08-4] is a critical alkylating agent used in the synthesis of prodrugs (e.g., ester-based prodrugs to improv...
Iodomethyl Methyl Carbonate (IMMC) [CAS: 69862-08-4] is a critical alkylating agent used in the synthesis of prodrugs (e.g., ester-based prodrugs to improve bioavailability). Its purity is paramount because impurities like Chloromethyl Methyl Carbonate (CMMC) (starting material) and free Iodine can compromise downstream reaction yields and safety.
This guide objectively compares analytical methodologies for IMMC, specifically advocating for High-Performance Liquid Chromatography (HPLC) over Gas Chromatography (GC) and Titration. While GC is common for alkyl halides, the thermal instability of the carbonate linkage in IMMC makes HPLC the superior choice for accurate purity assessment.
Core Recommendation
Adopt Reverse-Phase HPLC (RP-HPLC) using a Phenyl-Hexyl or C18 stationary phase with acidic mobile phases. This approach mitigates on-column degradation and offers superior selectivity for halide-substituted analogues.
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three primary analytical approaches available for IMMC.
Table 1: Performance Matrix (HPLC vs. GC vs. Titration)
Feature
HPLC-UV (Recommended)
Gas Chromatography (GC)
Argentometric Titration
Primary Mechanism
Partitioning (Hydrophobic/Pi-Pi)
Boiling Point/Volatility
Precipitation ()
Analyte Stability
High (Ambient temp, buffered)
Low (Thermal decarboxylation risk)
High
Specificity
Excellent (Separates CMMC vs IMMC)
Good (If no degradation)
Poor (Total Iodine only)
LOD/Sensitivity
High (UV at 210-220 nm)
High (FID)
Low (Macro analysis only)
Sample Prep Risk
Low (if ACN used as diluent)
Low
Low
Main Limitation
Hydrolysis in neutral water
Ghost peaks from degradation
Cannot distinguish impurities
Critical Analysis: Why GC Fails
While GC is standard for volatile alkyl halides (e.g., Methyl Iodide), IMMC possesses a carbonate ester linkage (
). At standard GC injector temperatures (200°C+), carbonates often undergo thermal decarboxylation , leading to false impurity peaks (e.g., formation of methoxy-iodomethane or formaldehyde byproducts). HPLC avoids this by operating at ambient temperatures.
Strategic Method Development (The "Why")
To develop a robust HPLC method, we must address the specific physicochemical properties of IMMC.
A. Column Selection: The Case for Phenyl-Hexyl
Standard C18: Separates based on hydrophobicity. Since IMMC and its chloro-analog (CMMC) differ only by a halogen atom (I vs Cl), the hydrophobicity shift is moderate.
Phenyl-Hexyl: Offers
interactions and shape selectivity. The large, polarizable Iodine atom interacts differently with the phenyl ring compared to Chlorine, often providing better resolution () between the starting material and product than a standard C18.
B. Mobile Phase & pH Control
IMMC is susceptible to hydrolysis in aqueous conditions, generating Methanol, Formaldehyde, and Carbon Dioxide.
Buffer: Pure water must be avoided. Use 0.1% Formic Acid or Phosphoric Acid (pH ~2.5). Acidic pH suppresses the hydrolysis mechanism.
Organic Modifier:Acetonitrile (ACN) is preferred over Methanol.[1][2] Methanol can induce transesterification or nucleophilic attack on the reactive iodomethyl center over time.
C. Detection Wavelength
Carbonates have weak UV chromophores. However, the Carbonyl (
) and the Iodine atom allow detection in the low UV range.
Target:210 nm - 220 nm .
Note: ACN is required as the organic solvent because it is transparent at these wavelengths (UV Cutoff <190 nm), whereas Methanol absorbs up to 205-210 nm, causing baseline noise.
Visualizing the Analytical Workflow
The following diagram outlines the decision logic and critical control points for analyzing IMMC.
Figure 1: Analytical decision tree highlighting the critical path for HPLC selection to ensure stability and specificity.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The presence of the "Chloromethyl" impurity peak serves as a system suitability marker.
Instrument Conditions
Parameter
Setting
Rationale
Instrument
HPLC with UV/PDA Detector
Standard quantitative equipment.
Column
Agilent Zorbax Eclipse XDB-Phenyl (or equiv.) 4.6 x 150 mm, 3.5 µm
Phenyl phase maximizes I vs Cl selectivity.
Flow Rate
1.0 mL/min
Standard backpressure management.
Column Temp
25°C
Ambient temp prevents thermal degradation.
Wavelength
215 nm (BW: 4 nm)
Maximizes signal-to-noise for carbonate carbonyl.
Injection Vol
5 - 10 µL
Prevent column overload.
Mobile Phase (Gradient)[10]
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q)
Solvent B: Acetonitrile (HPLC Grade)
Time (min)
% A
% B
Description
0.0
80
20
Initial equilibration
10.0
20
80
Linear ramp to elute IMMC
12.0
20
80
Wash lipophilic impurities (I2)
12.1
80
20
Return to initial
15.0
80
20
Re-equilibration
Sample Preparation (Crucial)[2]
Diluent: 100% Acetonitrile (Anhydrous preferred). Do NOT use Methanol.
Stock Solution: Weigh 50 mg IMMC into a 50 mL volumetric flask. Dilute to volume with ACN. (Conc: 1 mg/mL).
Stability Check: Inject immediately. If re-injection is needed after 4 hours, verify against a fresh standard to check for hydrolysis (appearance of new peaks at dead volume).
Validation & Impurity Profile
When executing this method, you should expect the following elution order. This order validates the column's ability to discriminate based on halogen size and polarizability.
Table 2: Expected Relative Retention Times (RRT)
Compound
Structure
Approx RRT
Notes
Formaldehyde
~0.1 (Void)
Hydrolysis degradant.
CMMC
0.85
Common synthesis impurity (Starting Material).
IMMC
1.00
Main Analyte.
Iodine
> 1.5
Purple color in sample; elutes late in gradient.
Troubleshooting Guide
Split Peaks: Usually indicates hydrolysis in the sample vial. Ensure diluent is 100% ACN and free of water.
Low Area Counts: Check UV wavelength. If using 254 nm, sensitivity will be extremely poor. Switch to 210-215 nm.
Ghost Peaks: If observed in blank, check ACN quality. Carbonates are sensitive to trace acids/bases in low-quality solvents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12769286, Iodomethyl methyl carbonate. Retrieved from [Link]
Google Patents.Preparation method of iodomethyl pivalate (CN106365998A). (Demonstrates GC usage for related esters, highlighting thermal risks).
Welch Materials (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. (Grounding for solvent selection in UV analysis). Retrieved from [Link]
Organic Syntheses. Synthesis of Alpha-Halo Ethers. (Provides context on HPLC analysis of related chloromethyl ethers). Retrieved from [Link]
A Technical Guide to Enhancing Bioavailability with Iodomethyl Methyl Carbonate Prodrugs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, overcoming poor oral bioavailability remains a pivotal challenge. Many promising therapeutic candidates falter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, overcoming poor oral bioavailability remains a pivotal challenge. Many promising therapeutic candidates falter due to unfavorable physicochemical properties that hinder their absorption and systemic exposure. The strategic use of prodrugs, bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug, has emerged as a powerful tool to surmount these obstacles. Among the various promoieties employed, the iodomethyl methyl carbonate linker presents a compelling option for enhancing the bioavailability of drugs containing hydroxyl, phenol, or carboxylic acid functional groups.
This guide provides a comprehensive comparison of prodrugs synthesized using iodomethyl methyl carbonate, offering field-proven insights and experimental data to inform drug design and development strategies. We will delve into the mechanistic rationale, synthetic pathways, and bioanalytical evaluation of this prodrug approach, equipping researchers with the knowledge to critically assess its potential for their specific applications.
The Rationale for Alkoxycarbonyloxymethyl Prodrugs
The fundamental principle behind the (alkoxycarbonyloxy)methyl ether or ester prodrug strategy is to mask polar functional groups of a parent drug, thereby increasing its lipophilicity and facilitating passive diffusion across the gastrointestinal membrane. The iodomethyl methyl carbonate reagent is a key building block for creating methoxycarbonyloxymethyl (MCOM) prodrugs.
The success of this strategy hinges on a delicate balance: the prodrug must be stable enough to withstand the acidic environment of the stomach and reach the absorptive regions of the intestine, yet labile enough to be efficiently cleaved in the intestinal wall or systemic circulation to release the active drug. This cleavage is often mediated by ubiquitous enzymes, primarily carboxylesterases.[1][2]
Mechanism of Bioactivation: A Tale of Two Pathways
The in vivo conversion of an MCOM prodrug back to its active parent drug can proceed through two primary mechanisms: enzymatic hydrolysis and, in some specialized designs, pH-triggered intramolecular cyclization.
Enzymatic Hydrolysis by Carboxylesterases
The predominant pathway for the bioactivation of many carbonate-based prodrugs is enzymatic hydrolysis catalyzed by carboxylesterases (CES).[3] These enzymes are abundant in various tissues, with human carboxylesterase 1 (hCE1) being highly expressed in the liver and human carboxylesterase 2 (hCE2) predominantly found in the intestine.[1]
The general mechanism involves the nucleophilic attack of a serine residue in the active site of the carboxylesterase on the carbonyl carbon of the carbonate linker. This leads to the formation of an acylated enzyme intermediate and the release of the parent drug. The intermediate is then hydrolyzed to regenerate the active enzyme, releasing an unstable hydroxymethyl methyl carbonate, which is expected to decompose into formaldehyde and methyl carbonate, with the latter further breaking down to methanol and carbon dioxide.
Caption: Carboxylesterase-mediated cleavage of an MCOM prodrug.
The substrate specificity of carboxylesterases can influence the rate and site of prodrug activation. Generally, hCE1 has a larger, more flexible active site and can hydrolyze a wider variety of substrates, while hCE2 has a more rigid active site and preferentially hydrolyzes substrates with smaller acyl groups.[4] This distinction is a critical consideration in prodrug design, as intestinal versus hepatic activation can significantly impact the pharmacokinetic profile and potential for first-pass metabolism.
pH-Triggered Intramolecular Cyclization
An innovative variation of this prodrug strategy involves the incorporation of an ionizable amino group into the alkoxycarbonyloxymethyl promoiety, creating an aminoalkoxycarbonyloxymethyl (AOCOM) ether. This design allows for a pH-dependent release mechanism that is independent of enzymatic activity.
At the low pH of the upper gastrointestinal tract, the amino group is protonated, rendering the prodrug stable and often enhancing its aqueous solubility. As the prodrug transits to the more neutral pH of the small intestine, the amino group becomes deprotonated and acts as an intramolecular nucleophile, attacking the carbonate carbonyl. This triggers a cyclization-elimination reaction that liberates the parent drug.[5]
Caption: pH-triggered release of a parent drug from an AOCOM prodrug.
This pH-sensitive approach offers the advantage of bypassing inter-species variability in carboxylesterase activity, which can be a significant hurdle in preclinical to clinical translation.[5]
Comparative Bioavailability: Case Studies
While direct head-to-head comparisons of iodomethyl methyl carbonate prodrugs with other promoieties for the same parent drug are not extensively reported in the literature, we can draw valuable insights from case studies and comparisons of related acyloxymethyl and alkoxycarbonyloxymethyl prodrugs.
Case Study 1: Aminoalkoxycarbonyloxymethyl (AOCOM) Ether Prodrug of an Antimalarial 4(1H)-Quinolone
A study on a series of antimalarial 4(1H)-quinolones, which suffer from poor aqueous solubility and limited oral bioavailability, demonstrated the effectiveness of an AOCOM ether prodrug approach.[5] The synthesis of these prodrugs involved the use of an iodomethyl carbonate derivative.
Table 1: In Vivo Efficacy of an AOCOM Prodrug in a Rodent Malaria Model [5]
Compound
Dose (mg/kg)
Parasitemia Suppression (Day 6)
Parent Drug
50
< 29%
AOCOM Prodrug (28)
10
82%
AOCOM Prodrug (28)
50
96%
The AOCOM prodrug exhibited significantly enhanced in vivo efficacy compared to the parent compound, achieving a high level of parasitemia suppression at a lower dose.[5] This improvement was attributed to the enhanced solubility and pH-triggered release mechanism, leading to improved oral bioavailability.[5]
Case Study 2: Medoxomil and Related Prodrugs
The "medoxomil" promoiety, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, is a clinically successful example of an acyloxymethylcarbonate prodrug. Olmesartan medoxomil is an angiotensin II receptor blocker used to treat high blood pressure. The medoxomil ester prodrug enhances the oral bioavailability of the active olmesartan. The absolute bioavailability of olmesartan from olmesartan medoxomil tablets is approximately 26-28.6% in humans.
Another prominent example is tenofovir disoproxil fumarate (TDF), a bis(isopropyloxycarbonyloxymethyl) ester prodrug of the antiviral drug tenofovir. This prodrug strategy significantly increases the oral bioavailability of tenofovir to about 25% under fasting conditions, which can be further enhanced with a high-fat meal.[6][7]
While not direct comparisons with iodomethyl methyl carbonate prodrugs, these examples underscore the potential of the alkoxycarbonyloxymethyl promoiety to substantially improve the oral bioavailability of poorly absorbed drugs. The choice of the specific carbonate ester can influence stability, release kinetics, and ultimately, the pharmacokinetic profile.
Experimental Protocols
The successful development of prodrugs requires robust and reproducible experimental methods for their synthesis and evaluation.
Synthesis of Iodomethyl Methyl Carbonate
Iodomethyl methyl carbonate is a reactive alkylating agent used to couple the methoxycarbonyloxymethyl promoiety to the parent drug. It is typically prepared from its chloro-analogue, chloromethyl methyl carbonate, via a Finkelstein reaction.
Reaction: Dissolve chloromethyl methyl carbonate in a suitable anhydrous solvent, such as acetone or acetonitrile.
Halogen Exchange: Add a stoichiometric excess of sodium iodide (NaI) to the solution. The reaction is typically stirred at room temperature or gently heated to drive the equilibrium towards the formation of the iodo-derivative.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, the sodium chloride precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.
Purification: The crude iodomethyl methyl carbonate can be purified by vacuum distillation. Due to its reactivity and potential instability, it is often used immediately in the subsequent prodrug synthesis step.
Caution: Iodomethyl methyl carbonate is a reactive alkylating agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Synthesis of the MCOM Prodrug
The coupling of iodomethyl methyl carbonate to a parent drug containing a hydroxyl, phenol, or carboxylic acid group is typically achieved via a nucleophilic substitution reaction.
Step-by-Step Protocol (for a phenolic parent drug):
Parent Drug Preparation: Dissolve the parent drug in a suitable anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.
Coupling Reaction: Add the freshly prepared iodomethyl methyl carbonate to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude prodrug by column chromatography on silica gel to obtain the final product. The structure and purity should be confirmed by NMR, mass spectrometry, and HPLC.
In Vitro Plasma Stability Assay
Assessing the stability of a prodrug in plasma is a critical early-stage experiment to predict its in vivo half-life and conversion rate.
Step-by-Step Protocol:
Preparation: Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
Incubation: Add a small volume of the prodrug stock solution to pre-warmed (37°C) plasma (human, rat, or other species of interest) to achieve the desired final concentration.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-prodrug mixture.
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitation agent, such as ice-cold acetonitrile, often containing an internal standard for analytical quantification.
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the parent drug using a validated LC-MS/MS method.
Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the in vitro half-life (t½).
In Vivo Pharmacokinetic Study in Rats
Animal models are essential for evaluating the in vivo performance of a prodrug and determining its pharmacokinetic parameters, including bioavailability.
Step-by-Step Protocol (Oral Administration):
Animal Model: Use male Sprague-Dawley or Wistar rats, typically fasted overnight before dosing.
Formulation: Prepare a formulation of the prodrug suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).
Dosing: Administer a single oral dose of the prodrug formulation to the rats via oral gavage. A separate group of rats should receive an intravenous (IV) dose of the parent drug to determine its clearance and volume of distribution, which are necessary for calculating absolute bioavailability.
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Analyze the plasma samples for the concentrations of both the prodrug and the released parent drug using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).
Bioavailability Calculation: The absolute oral bioavailability (F%) of the parent drug from the prodrug is calculated using the following formula:
A critical aspect of prodrug design is the safety of the promoiety and its metabolic byproducts. The cleavage of an MCOM linker is expected to release formaldehyde and methanol.
Formaldehyde: While a known carcinogen at high concentrations, the amount of formaldehyde released from a therapeutic dose of a prodrug is generally very low and is rapidly metabolized by formaldehyde dehydrogenase in the body.
Methanol: Methanol is metabolized to formaldehyde and then to formic acid. Similar to formaldehyde, the amount of methanol generated from a prodrug is typically well below toxic levels.
Despite the generally low risk, it is essential to conduct thorough toxicological assessments of any new prodrug candidate. This includes evaluating the potential for both acute and chronic toxicity of the prodrug and its metabolites.[9][10]
Conclusion
The iodomethyl methyl carbonate prodrug strategy offers a promising avenue for enhancing the oral bioavailability of drugs with unfavorable physicochemical properties. By masking polar functional groups, this approach can significantly improve membrane permeability and absorption. The bioactivation of these prodrugs, either through enzymatic hydrolysis by carboxylesterases or via a pH-triggered intramolecular cyclization mechanism, allows for the controlled release of the active parent drug.
Successful implementation of this strategy requires a deep understanding of the interplay between chemical stability, enzymatic lability, and the specific pharmacokinetic goals for the therapeutic agent. The experimental protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of iodomethyl methyl carbonate-based prodrugs. As with any drug development endeavor, a thorough assessment of the safety and toxicological profile of the prodrug and its metabolites is paramount. By carefully considering these factors, researchers can effectively leverage this versatile prodrug approach to unlock the full therapeutic potential of challenging drug candidates.
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Dahan, A., & Amidon, G. L. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(4), 1136-1143.
De Goey, D. A., Chen, H., Deibler, G. K., Flosi, W. J., Gadam, S. D., Klein, L. L., ... & Kati, W. M. (2018). Acyloxybenzyl and Alkoxyalkyl Prodrugs of a Fosmidomycin Surrogate as Antimalarial and Antitubercular Agents. ACS infectious diseases, 4(11), 1619-1631.
Monastyrskyi, A., Brockmeyer, F., LaCrue, A. N., Zhao, Y., Maher, S. P., Maignan, J. R., ... & Manetsch, R. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4 (1 H)-Quinolones with Single Dose Cures. ACS Medicinal Chemistry Letters, 12(5), 819-825.
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Okorie, N. H., & Mbah, C. J. (2017). Studies on the Bioavailability Enhancement of Olmesartan Medoxomil: Solid Lipid Nanoparticles as Carrier System. Journal of Chemical and Pharmaceutical Research, 9(8), 64-72.
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A Comprehensive Guide to the Safe Handling of Iodomethyl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is imperative to approach novel or lesser-documented reagents with the utmost caution, grounded in a deep understandin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to approach novel or lesser-documented reagents with the utmost caution, grounded in a deep understanding of chemical principles and best safety practices. Iodomethyl methyl carbonate is a reactive compound that, while valuable in synthesis, presents significant hazards that must be rigorously controlled. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Threat Profile of Iodomethyl Methyl Carbonate
Iodomethyl methyl carbonate (C₃H₅IO₃) is a multifaceted hazardous substance. A thorough understanding of its intrinsic dangers is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its primary threats.[1]
Hazard Class
GHS Classification
Implication for Handling
Flammable Liquid
Flammable Liquid and vapor (H226)
Requires strict control of ignition sources and proper storage in a flammable-rated cabinet.[1]
Corrosive
Causes severe skin burns and eye damage (H314)
Mandates the use of chemical-resistant gloves, a lab coat, and full eye and face protection. Work must be conducted in a manner that prevents any contact with the body.[1]
Respiratory Irritant
May cause respiratory irritation (H335)
All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1]
Expert Insight: The structure of Iodomethyl methyl carbonate suggests it is a potent alkylating agent. The iodomethyl group is a good leaving group, making the molecule reactive towards nucleophiles, including biological macromolecules. This inherent reactivity is the likely source of its corrosive and irritant properties. Furthermore, analogies with similar compounds like iodomethyl methyl ether suggest potential for toxicity if swallowed, inhaled, or absorbed through the skin.[2]
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
A multi-layered approach to PPE is non-negotiable when handling Iodomethyl methyl carbonate. Each component serves a critical function in preventing chemical exposure.
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory. The outer glove should be removed and disposed of as hazardous waste immediately after the procedure, while the inner glove provides a secondary layer of protection.
Body Protection: A flame-resistant lab coat worn over full-length clothing is essential. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3][4]
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required at all times.[3] Due to the severe corrosive nature of this compound, a full-face shield must be worn over the goggles to protect against splashes.[3]
Respiratory Protection: All manipulations of Iodomethyl methyl carbonate must be conducted within a properly functioning chemical fume hood.[5][6] The sash should be kept as low as possible to maximize containment.[6] In the event of a fume hood failure or a large spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge should be available for emergency response.[7]
Donning and Doffing PPE Workflow
Fig. 1: Sequential process for donning and doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Fume Hood Verification: Before any work begins, ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor to confirm it is functioning within its specified range.[6][8]
Clear Workspace: The fume hood should be free of clutter. Only the necessary apparatus and reagents for the immediate procedure should be present.[5]
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station. Have a spill kit rated for flammable and corrosive materials readily accessible.
Incompatible Materials: Ensure that strong oxidizing agents, strong bases, and reactive metals are segregated from the work area to prevent accidental mixing.[9]
Work Within Containment: All transfers and manipulations must be conducted at least 6 inches inside the fume hood sash to ensure effective vapor containment.[6][10]
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent static discharge, which could ignite flammable vapors.[11]
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release.
Container Management: Keep the container of Iodomethyl methyl carbonate sealed when not in use.
Experimental Workflow within a Fume Hood
Fig. 2: Logical flow for handling Iodomethyl methyl carbonate.
Emergency Response Plan: Immediate Actions for Exposure and Spills
Rapid and correct response to an emergency can significantly mitigate harm.
Scenario
Immediate Action
Skin Contact
Immediately begin flushing the affected area with copious amounts of water for at least 20 minutes.[12][13][14] While flushing, remove any contaminated clothing.[12][13] Seek immediate medical attention.
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 20 minutes at an eyewash station, holding the eyelids open.[7] Do not delay. Seek immediate medical attention from an ophthalmologist.
Inhalation
Move the affected individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Small Spill (<100 mL)
Alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spill (>100 mL)
Evacuate the immediate area. Alert your institution's emergency response team. Do not attempt to clean it up yourself.
Disposal Plan: Compliant and Safe Waste Management
Iodomethyl methyl carbonate and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and EPA guidelines.[15]
Waste Segregation: Collect all waste containing Iodomethyl methyl carbonate in a dedicated, clearly labeled, and sealed container. This includes spent reaction mixtures, contaminated gloves, absorbent materials, and disposable labware.[7]
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "Iodomethyl methyl carbonate," and the associated hazards (Flammable, Corrosive).[15]
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.
Empty Containers: "Empty" containers that held Iodomethyl methyl carbonate are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.
Disposal Workflow
Fig. 3: Step-by-step process for compliant waste disposal.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with Iodomethyl methyl carbonate, ensuring a safe laboratory environment while advancing their scientific objectives.
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